Thalidomide-O-C3-NH2
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
分子式 |
C16H17N3O5 |
|---|---|
分子量 |
331.32 g/mol |
IUPAC名 |
4-(3-aminopropoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H17N3O5/c17-7-2-8-24-11-4-1-3-9-13(11)16(23)19(15(9)22)10-5-6-12(20)18-14(10)21/h1,3-4,10H,2,5-8,17H2,(H,18,20,21) |
InChIキー |
SRDWBGCPVRCTTA-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCN |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Thalidomide-O-C3-NH2 in Targeted Protein Degradation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thalidomide-O-C3-NH2 has emerged as a pivotal chemical entity in the field of targeted protein degradation (TPD). As a derivative of thalidomide, it functions as a potent E3 ubiquitin ligase ligand, specifically recruiting the Cereblon (CRBN) E3 ligase complex. Its incorporation into Proteolysis Targeting Chimeras (PROTACs) has enabled the selective degradation of a wide array of disease-relevant proteins. This technical guide provides a comprehensive overview of the mechanism of action of this compound-containing PROTACs, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows.
Introduction: The Role of this compound in PROTAC Technology
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's native ubiquitin-proteasome system (UPS) for the degradation of specific proteins of interest (POIs). A PROTAC molecule is composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.
This compound serves as a foundational building block for the E3 ligase-recruiting component of PROTACs. The thalidomide core binds with high affinity to Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex. The "-O-C3-NH2" modification signifies a three-carbon alkyl ether linker terminating in an amine group. This amine provides a versatile chemical handle for conjugation to a linker, which is subsequently attached to a POI-binding ligand, thereby forming a complete PROTAC molecule. The length and chemical nature of this linker are critical determinants of the efficacy of the resulting PROTAC.
The Core Mechanism of Action: A Step-by-Step Breakdown
The mechanism of action of a PROTAC utilizing a this compound moiety is a cyclical process that results in the catalytic degradation of the target protein.
-
Ternary Complex Formation : The PROTAC molecule first binds to both the target protein (POI) and the CRBN E3 ligase complex, forming a key ternary complex (POI-PROTAC-CRBN). The formation and stability of this complex are crucial for the subsequent steps.
-
Ubiquitination of the Target Protein : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin (Ub) from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI. This process is repeated to form a polyubiquitin chain.
-
Proteasomal Recognition and Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome. The proteasome unfolds and degrades the target protein into small peptides, while the ubiquitin monomers are recycled.
-
PROTAC Recycling : Following the degradation of the POI, the PROTAC molecule is released and can engage in another cycle of binding and degradation, acting in a catalytic manner.
Quantitative Analysis of PROTAC Activity
The efficacy of a PROTAC is determined by several key quantitative parameters. While specific data for a PROTAC utilizing the exact this compound linker is often embedded within broader structure-activity relationship (SAR) studies, the following tables present representative data for CRBN-based PROTACs with similar short alkyl linkers targeting the bromodomain-containing protein 4 (BRD4), a well-studied therapeutic target.
Table 1: Ternary Complex Formation and Binding Affinities
| Parameter | Description | Representative Value | Technique |
| Binary KD (PROTAC-BRD4) | Dissociation constant for the binding of the PROTAC to the target protein. | 100 nM | Isothermal Titration Calorimetry (ITC) |
| Binary KD (PROTAC-CRBN) | Dissociation constant for the binding of the PROTAC to the E3 ligase. | 500 nM | Surface Plasmon Resonance (SPR) |
| Ternary Complex KD | Dissociation constant for the formation of the ternary complex. | 50 nM | SPR |
| Cooperativity (α) | A measure of the influence of the binary binding events on the stability of the ternary complex. | >1 (Positive) | Calculated from KD values |
Table 2: Cellular Degradation Potency and Efficacy
| Parameter | Description | Representative Value | Cell Line |
| DC50 | The concentration of the PROTAC required to degrade 50% of the target protein. | 50-100 nM | HEK293T |
| Dmax | The maximum percentage of target protein degradation achieved. | ~32-90% | HEK293T |
| Time to Dmax | The time required to reach the maximum degradation level. | 4-8 hours | HEK293T |
Note: The Dmax value of ~32% is based on a study of a BRD4 degrader with a C3 alkyl linker (ZZ7-17-060)[1]. Dmax values can vary significantly based on the specific target, warhead, and linker composition.
Detailed Experimental Protocols
The characterization of a this compound-based PROTAC involves a series of in vitro and cellular assays to confirm its mechanism of action and quantify its efficacy.
Synthesis of a this compound-based PROTAC
The synthesis of a PROTAC is a multi-step process that involves the separate synthesis of the POI ligand and the E3 ligase ligand-linker moiety, followed by their conjugation.
Protocol for Alkylation and Deprotection:
-
Alkylation : To a solution of 4-hydroxythalidomide in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and 3-(Boc-amino)propyl bromide. Stir the reaction at room temperature overnight.
-
Work-up : Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Purify the crude product by column chromatography to obtain Thalidomide-O-C3-NHBoc.
-
Deprotection : Dissolve the Boc-protected intermediate in dichloromethane (DCM) and add trifluoroacetic acid (TFA). Stir the reaction at room temperature for 2-4 hours.
-
Isolation : Remove the solvent and excess acid under reduced pressure to yield the desired this compound as a TFA salt. This product is then ready for conjugation to a POI ligand.
In-vitro Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
SPR is a powerful technique to measure the binding kinetics and affinity of the PROTAC to its target protein and E3 ligase, and to confirm the formation of the ternary complex.
Protocol:
-
Immobilization : Covalently immobilize recombinant CRBN protein onto a CM5 sensor chip using standard amine coupling chemistry.
-
Binary Binding Analysis :
-
Inject a series of concentrations of the PROTAC over the immobilized CRBN surface to determine the binary binding affinity (KD).
-
In a separate experiment, immobilize the POI and inject the PROTAC to determine the other binary KD.
-
-
Ternary Complex Analysis : Inject a mixture of a constant concentration of the PROTAC and varying concentrations of the POI over the immobilized CRBN surface.
-
Data Analysis : Analyze the resulting sensorgrams using appropriate binding models to determine the kinetic parameters (kon, koff) and the dissociation constant (KD) of the ternary complex.
Cellular Protein Degradation Assay (Western Blot)
Western blotting is a standard method to quantify the reduction in the levels of the target protein in cells treated with the PROTAC.
Protocol:
-
Cell Culture and Treatment : Plate cells (e.g., HEK293T) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours). Include a vehicle control (DMSO) and a proteasome inhibitor control (e.g., MG132).
-
Cell Lysis : Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting :
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for the target protein.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence substrate.
-
-
Densitometry Analysis : Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Signaling Pathways and Downstream Effects
The degradation of a target protein by a this compound-based PROTAC can have significant downstream effects on cellular signaling pathways. For example, the degradation of a kinase can inhibit a phosphorylation cascade, while the degradation of a transcription factor can alter gene expression.
Conclusion
This compound is a cornerstone in the development of CRBN-recruiting PROTACs. Its ability to be readily incorporated into heterobifunctional degraders provides a powerful tool for the targeted elimination of disease-causing proteins. A thorough understanding of its mechanism of action, coupled with rigorous quantitative analysis and detailed experimental validation, is essential for the rational design and optimization of novel protein-degrading therapeutics. This guide provides a foundational framework for researchers and drug development professionals to advance their efforts in this exciting and rapidly evolving field.
References
Thalidomide-O-C3-NH2 as a Cereblon E3 Ligase Ligand: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives, initially marked by a history of severe teratogenicity, have been repurposed as potent therapeutic agents, particularly in the treatment of multiple myeloma.[1][2] The discovery of Cereblon (CRBN) as the primary target of thalidomide has revolutionized our understanding of its mechanism of action and has paved the way for the development of novel therapeutic strategies, most notably Proteolysis Targeting Chimeras (PROTACs).[1][3] Thalidomide-O-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide scaffold for CRBN binding and a three-carbon linker with a terminal amine group, making it a valuable building block in the construction of PROTACs.[4]
This technical guide provides a comprehensive overview of this compound as a Cereblon E3 ligase ligand. It details the underlying mechanism of action, presents quantitative data on the binding of thalidomide derivatives to Cereblon, outlines key experimental protocols for characterization, and provides visual representations of the relevant biological pathways and experimental workflows.
Mechanism of Action
Thalidomide and its analogs function as molecular glues, binding to Cereblon, which is a substrate receptor for the Cullin-RING E3 ubiquitin ligase 4 (CRL4^CRBN^) complex. This binding event allosterically modifies the substrate-binding pocket of Cereblon, leading to the recruitment of "neosubstrates" – proteins that are not normally targeted by this E3 ligase. Key neosubstrates include the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for the survival of multiple myeloma cells.
Once recruited to the CRL4^CRBN^ complex, the neosubstrate is polyubiquitinated. This process involves the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to the target protein. Polyubiquitination serves as a signal for proteasomal degradation, leading to the selective clearance of the target protein. In the context of PROTACs, the thalidomide moiety of a molecule like this compound binds to CRBN, while a separate ligand on the other end of the PROTAC molecule binds to a specific protein of interest (POI). This induced proximity facilitates the ubiquitination and subsequent degradation of the POI.
Figure 1: Signaling pathway of CRBN-mediated protein degradation.
Quantitative Data
While specific binding affinity and degradation efficiency data for this compound are not extensively available in the public domain, the following tables summarize representative data for thalidomide and its key derivatives to provide a quantitative context for their interaction with Cereblon and their application in PROTACs. It is important to note that these values can vary depending on the specific experimental conditions.
Table 1: Binding Affinities of Thalidomide and Derivatives to Cereblon
| Compound | Assay Method | Binding Affinity (IC50 or Kd) | Reference |
| Thalidomide | TR-FRET | IC50: 22.4 nM | |
| (S)-Thalidomide | TR-FRET | IC50: 11.0 nM | |
| (R)-Thalidomide | TR-FRET | IC50: 200.4 nM | |
| Lenalidomide | TR-FRET | IC50: 8.9 nM | |
| Pomalidomide | TR-FRET | IC50: 6.4 nM | |
| Thalidomide Analog 4 | Not Specified | Kd: 55 nM | |
| Thalidomide Analog 6 | Not Specified | Kd: 111 nM |
Note: The (S)-enantiomer of thalidomide exhibits significantly stronger binding to Cereblon compared to the (R)-enantiomer.
Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs
| PROTAC | Target Protein | E3 Ligase Ligand | DC50 | Cell Line | Reference |
| dBET1 | BRD4 | Thalidomide derivative | EC50: 430 nM | Not Specified | |
| ARV-825 | BRD4 | Pomalidomide | DC50 < 1 nM | Not Specified | |
| DGY-08-097 | HCV NS3/4A Protease | Thalidomide derivative | DC50: 50 nM | Not Specified | |
| Compound 155 | BTK | Thalidomide derivative | DC50: 7.2 nM | Not Specified | |
| ZB-S-29 | SHP2 | Thalidomide | DC50: 6.02 nM | Not Specified |
Experimental Protocols
The characterization of this compound and PROTACs derived from it involves a series of in vitro and cellular assays to determine binding affinity, degradation efficiency, and specificity.
Protocol 1: Cereblon Binding Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol outlines a competitive binding assay to determine the affinity of a test compound for Cereblon.
Materials:
-
GST-tagged human Cereblon protein
-
Anti-GST antibody labeled with Europium cryptate (donor fluorophore)
-
Thalidomide-Red or a similar fluorescently labeled thalidomide analog (acceptor fluorophore)
-
Test compound (e.g., this compound)
-
Assay buffer
-
Low-volume 96- or 384-well white plates
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dispense the test compound dilutions into the wells of the assay plate.
-
Add the GST-tagged human Cereblon protein to each well.
-
Prepare a detection mixture containing the anti-GST Europium cryptate antibody and the fluorescently labeled thalidomide analog.
-
Add the detection mixture to each well.
-
Incubate the plate at room temperature for the recommended time, protected from light.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.
-
Calculate the ratio of the acceptor to donor fluorescence signals and plot the results against the test compound concentration to determine the IC50 value.
Protocol 2: Target Protein Degradation Assay (Western Blot)
This protocol is a standard method to quantify the degradation of a target protein induced by a PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
PROTAC containing this compound
-
Cell culture medium and supplements
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 2, 4, 8, 24 hours).
-
Harvest the cells and lyse them in lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane and then incubate with the primary antibody against the target protein and the loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize the target protein levels to the loading control to determine the extent of degradation.
Experimental and Characterization Workflow
The development and characterization of a PROTAC utilizing this compound follows a structured workflow to ensure efficacy and selectivity.
Figure 2: Experimental workflow for PROTAC characterization.
Conclusion
This compound represents a key building block in the rapidly advancing field of targeted protein degradation. Its ability to effectively recruit the Cereblon E3 ligase makes it an invaluable tool for the rational design of PROTACs against a wide array of therapeutic targets. A thorough understanding of its mechanism of action, coupled with rigorous experimental characterization using the protocols and workflows outlined in this guide, is essential for the successful development of novel and selective protein degraders. While direct quantitative data for this specific linker conjugate remains to be broadly published, the extensive knowledge base surrounding thalidomide and its derivatives provides a solid foundation for its application in drug discovery and development.
References
The Pivotal Role of Thalidomide-O-C3-NH2 in PROTAC Technology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, shifting the paradigm from protein inhibition to targeted protein degradation. These heterobifunctional molecules leverage the cell's endogenous ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the protein of interest (POI). Thalidomide and its derivatives have been extensively utilized as potent recruiters of the Cereblon (CRBN) E3 ligase complex. This technical guide provides a comprehensive overview of Thalidomide-O-C3-NH2, a key building block in the synthesis of CRBN-based PROTACs, detailing its structure, function, and application in this transformative technology.
This compound is a synthetic E3 ligase ligand-linker conjugate.[1][2] It incorporates the thalidomide moiety, which serves as the CRBN-binding element, connected to a 3-carbon alkyl linker that terminates in a primary amine (-NH2). This terminal amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest, thereby forming the complete PROTAC molecule. The length and composition of the linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.[3]
Core Function: Hijacking the CRBN E3 Ligase
The thalidomide component of this compound binds to the CRBN substrate receptor of the CUL4A-DDB1-RBX1 E3 ubiquitin ligase complex.[4] This binding event effectively "hijacks" the E3 ligase. Once the PROTAC, incorporating this compound, simultaneously binds to both the target protein and CRBN, it brings the two into close proximity. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Data Presentation: The Impact of Linker Length on PROTAC Efficacy
While specific quantitative degradation data for PROTACs utilizing the precise this compound linker is not extensively available in publicly accessible literature, the following tables summarize representative data for thalidomide-based PROTACs with other short alkyl linkers. This information is provided for comparative purposes to illustrate the critical role of linker length in determining degradation efficiency, as quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).
Table 1: Comparative Degradation Efficiency of BRD4-Targeting PROTACs with Varying Alkyl Linker Lengths
| PROTAC Compound | E3 Ligase Ligand | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line |
| Representative C3 Linker PROTAC | Thalidomide Derivative | Alkyl, 3 carbons | ~100-500 | ~32 | Jurkat |
| Representative C2 Linker PROTAC | Thalidomide Derivative | Alkyl, 2 carbons | 30 | >90 | NCIeH358 |
| Representative C4 Linker PROTAC | Thalidomide Derivative | Alkyl, 4 carbons | 10 | >90 | NCIeH358 |
*Data for the C3 linker is based on a study of a BRD4 degrader with a C3 linker, though the specific thalidomide derivative was not explicitly defined as this compound. This data is intended to be illustrative of the performance of short-chain alkyl linkers.
Table 2: Comparative Degradation Efficiency of BTK-Targeting PROTACs with Alkyl Linkers
| PROTAC Compound | E3 Ligase Ligand | Linker Type/Length | DC50 (nM) | Dmax (%) | Cell Line |
| BTK Degrader 1 | Pomalidomide | Alkyl, 5 carbons | 5 | >95 | Ramos |
| BTK Degrader 2 | Pomalidomide | Alkyl, 7 carbons | 1.5 | >95 | Ramos |
This comparative data underscores that even minor variations in the alkyl linker length can significantly impact the potency and efficacy of a PROTAC. The optimal linker length is target-dependent and requires empirical determination to achieve the most productive ternary complex formation.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of PROTACs utilizing this compound.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general procedure for coupling this compound to a carboxylic acid-functionalized ligand of a protein of interest (POI-COOH).
Materials and Reagents:
-
This compound
-
POI-COOH
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Standard glassware for organic synthesis
-
Nitrogen atmosphere
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under a nitrogen atmosphere, dissolve the POI-COOH (1.0 equivalent) in anhydrous DMF. Add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents). Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 4-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous lithium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel or by preparative High-Performance Liquid Chromatography (HPLC) to yield the final PROTAC.
Protocol 2: Western Blotting for Protein Degradation Assessment
This protocol outlines the quantification of target protein degradation in cells treated with a PROTAC.[4]
Materials and Reagents:
-
Cell culture reagents and appropriate cell line
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or vehicle control for a specified duration (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes to denature the proteins.
-
SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Mandatory Visualization
Signaling Pathway: PROTAC Mechanism of Action
Caption: Mechanism of CRBN-mediated protein degradation by a Thalidomide-based PROTAC.
Experimental Workflow: PROTAC Synthesis and Evaluation
Caption: General experimental workflow for the synthesis and evaluation of a PROTAC.
Logical Relationship: Factors Influencing PROTAC Efficacy
Caption: Key factors influencing the overall efficacy of a PROTAC molecule.
References
The Architect of Degradation: A Technical Guide to Thalidomide-O-C3-NH2 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Abstract
In the rapidly evolving landscape of targeted protein degradation (TPD), Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate proteins of interest. Central to the design of many potent PROTACs is the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase. This technical guide provides an in-depth exploration of Thalidomide-O-C3-NH2, a key building block in the construction of CRBN-recruiting PROTACs. We will delve into its synthesis, its role in the mechanism of action of PROTACs, and provide detailed experimental protocols for the characterization of PROTACs derived from this versatile linker-ligand conjugate.
Introduction: The Rise of Targeted Protein Degradation
Traditional pharmacology has largely focused on the inhibition of protein function. However, a significant portion of the proteome is considered "undruggable" by conventional small molecule inhibitors. Targeted protein degradation offers a novel approach, moving beyond simple inhibition to the induced elimination of disease-causing proteins. PROTACs are at the forefront of this paradigm shift, acting as molecular bridges between a target protein and an E3 ubiquitin ligase, thereby triggering the target's ubiquitination and subsequent degradation by the proteasome.
Thalidomide and its derivatives, known as immunomodulatory drugs (IMiDs), have been identified as potent recruiters of the CRBN E3 ligase.[1][2] This discovery has led to the development of a vast number of PROTACs that utilize a thalidomide-based moiety to engage CRBN. This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide scaffold and presents a terminal primary amine via a three-carbon ether linker.[3][4] This terminal amine serves as a versatile chemical handle for the attachment of a linker, which is then conjugated to a ligand for a specific protein of interest (POI), culminating in the formation of a functional PROTAC.[5]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
The fundamental role of a this compound-derived PROTAC is to induce the formation of a ternary complex between the target protein and the CRBN E3 ligase. This induced proximity is the critical first step in a cascade of events leading to the degradation of the target protein.
Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, releasing the PROTAC molecule to engage in further rounds of degradation.
Synthesis of this compound
The synthesis of this compound involves a multi-step process that begins with a substituted phthalic anhydride. While a definitive, publicly available protocol for the direct synthesis of this compound is not readily found in peer-reviewed literature, a plausible synthetic route can be constructed based on established organic chemistry principles and patent literature for analogous compounds. The general workflow involves the synthesis of a functionalized thalidomide precursor, followed by the attachment of the linker.
A key intermediate is 4-hydroxythalidomide, which can be synthesized from 3-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione. The subsequent attachment of the aminopropyl linker can be achieved through an O-alkylation reaction.
Experimental Protocol: Synthesis of 4-Hydroxythalidomide (Illustrative)
This protocol is based on general methods for the synthesis of thalidomide analogs.
Materials:
-
3-Hydroxyphthalic acid
-
3-Aminopiperidine-2,6-dione hydrochloride
-
Pyridine
-
Acetic Anhydride
Procedure:
-
A mixture of 3-hydroxyphthalic acid and 3-aminopiperidine-2,6-dione hydrochloride is suspended in pyridine.
-
The mixture is heated to reflux for several hours.
-
The solvent is removed under reduced pressure.
-
The residue is treated with acetic anhydride and heated to form the phthalimide ring.
-
The reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization or column chromatography.
Experimental Protocol: O-Alkylation with a Protected Aminopropyl Linker (Illustrative)
Materials:
-
4-Hydroxythalidomide
-
N-(3-bromopropyl)phthalimide (or other N-protected 3-bromopropanamine)
-
Potassium carbonate (or another suitable base)
-
Dimethylformamide (DMF)
Procedure:
-
4-Hydroxythalidomide is dissolved in anhydrous DMF.
-
Potassium carbonate is added to the solution, followed by the addition of N-(3-bromopropyl)phthalimide.
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed, dried, and concentrated.
-
The phthalimide protecting group is removed using hydrazine hydrate in ethanol to yield the final product, this compound.
-
The final compound is purified by column chromatography.
Quantitative Analysis of PROTAC Performance
The efficacy of a PROTAC is determined by several key parameters, including its binding affinity to the target protein and the E3 ligase, the stability of the ternary complex, and its ability to induce degradation of the target protein.
Table 1: Key Parameters for PROTAC Characterization
| Parameter | Description | Typical Assay |
| Kd (Target) | Dissociation constant for the binding of the PROTAC to the target protein. | Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), Fluorescence Polarization (FP) |
| Kd (E3 Ligase) | Dissociation constant for the binding of the PROTAC to the E3 ligase. | ITC, SPR, FP |
| Ternary Complex Kd | Dissociation constant for the formation of the ternary complex. | SPR, ITC, NanoBRET, FRET |
| DC50 | The concentration of PROTAC required to degrade 50% of the target protein. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
| Dmax | The maximum percentage of target protein degradation achieved. | Western Blot, In-Cell Western, ELISA, Mass Spectrometry |
Table 2: Representative Degradation Data for CRBN-Recruiting PROTACs with Alkane Linkers
| PROTAC (Linker Length) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| 4a (C3) | METTL3 | MV4-11 | >1 | ~20 | |
| 4b (C4) | METTL3 | MV4-11 | >1 | ~30 | |
| 4c (C5) | METTL3 | MV4-11 | ~1 | ~40 | |
| 4d (C7) | METTL3 | MV4-11 | ~0.3 | ~68 | |
| 4j (C9, Lenalidomide-based) | METTL3 | MV4-11 | 0.44 | ~80 |
This data is illustrative and highlights the importance of linker optimization for achieving potent protein degradation.
Experimental Protocols for PROTAC Characterization
Western Blot for Determination of DC50 and Dmax
This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC compound for a specified time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4 °C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control.
-
Normalize the target protein levels to the loading control and then to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Surface Plasmon Resonance (SPR) for Ternary Complex Characterization
SPR is a powerful biophysical technique to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified target protein, E3 ligase, and PROTAC
-
Amine coupling kit for protein immobilization
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization: Immobilize either the target protein or the E3 ligase onto the sensor chip surface via amine coupling.
-
Binary Interaction Analysis:
-
To measure the PROTAC-target interaction, inject a series of concentrations of the PROTAC over the immobilized target protein surface.
-
To measure the PROTAC-E3 ligase interaction, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface.
-
Fit the resulting sensorgrams to a suitable binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Ternary Complex Formation:
-
Inject a mixture of the PROTAC and the non-immobilized protein partner (in saturating concentration) over the immobilized protein surface.
-
The enhanced binding response compared to the binary interaction indicates the formation of a ternary complex.
-
By varying the concentrations, the kinetics and affinity of ternary complex formation can be determined.
-
Conclusion
This compound represents a valuable and versatile building block for the construction of PROTACs that recruit the CRBN E3 ligase. Its straightforward design, featuring a terminal amine for facile conjugation, has made it a popular choice in the development of novel protein degraders. A thorough understanding of its synthesis, mechanism of action, and the experimental methods for characterizing the resulting PROTACs is essential for researchers in the field of targeted protein degradation. The continued exploration of linkerology and the development of robust analytical techniques will undoubtedly accelerate the discovery of new and effective PROTAC-based therapeutics.
References
- 1. Discovery of CRBN-recruiting PROTAC degraders of the METTL3-METTL14 complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2014018866A1 - Processes for preparing isoindoline-1,3-dione compounds - Google Patents [patents.google.com]
Technical Guide: Thalidomide-O-C3-NH2 as a Core Component in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Thalidomide-O-C3-NH2, a functionalized derivative of thalidomide that serves as a critical building block in the development of Proteolysis-Targeting Chimeras (PROTACs). This document outlines the molecule's chemical properties, its mechanism of action within the ubiquitin-proteasome system, and representative experimental protocols for its application in targeted protein degradation studies.
Core Molecular Data
This compound and its closely related analogues are primarily utilized as E3 ligase ligands, specifically targeting the Cereblon (CRBN) protein. These molecules are often supplied as hydrochloride salts to improve their solubility and handling. Below is a summary of the quantitative data for representative thalidomide-linker conjugates.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide-4-O-C3-NH2 Hydrochloride[1] | C₁₆H₁₈ClN₃O₅ | 367.78 |
| Thalidomide-5-O-C3-NH2 Hydrochloride[2] | Not explicitly provided, but is a derivative for CRBN recruitment. | Not explicitly provided. |
| Thalidomide-O-C6-NH2 Hydrochloride[3] | C₁₉H₂₄ClN₃O₅ | 409.86 |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
Thalidomide and its derivatives function as molecular glues that bind to Cereblon (CRBN), a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.[4] In the context of a PROTAC, the thalidomide moiety acts as the E3 ligase-recruiting element. A PROTAC is a heterobifunctional molecule consisting of a ligand for the target protein of interest (POI), a linker, and the E3 ligase ligand (in this case, this compound).
The PROTAC facilitates the formation of a ternary complex between the target protein and the CRBN E3 ligase.[5] This induced proximity leads to the polyubiquitination of the target protein by the E3 ligase complex, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Below is a diagram illustrating the signaling pathway of a thalidomide-based PROTAC.
Experimental Protocols
The following sections provide an overview of key experimental methodologies for the synthesis of a functionalized thalidomide derivative and the subsequent evaluation of a thalidomide-based PROTAC.
Synthesis of a Functionalized Thalidomide Derivative
A common strategy for synthesizing thalidomide derivatives for PROTAC development involves starting with a substituted phthalic anhydride, which allows for the introduction of a chemical handle for linker attachment.
General Workflow for Synthesis:
Representative Protocol for 4-Fluorothalidomide Synthesis:
-
Synthesis of 4-Fluorophthalic Anhydride: 4-Fluorophthalic acid is refluxed with acetic anhydride for several hours. The product is isolated upon cooling and filtration.
-
Condensation with 3-Aminopiperidine-2,6-dione: The 4-fluorophthalic anhydride is reacted with 3-aminopiperidine-2,6-dione hydrochloride in acetic acid with a base like sodium acetate. The mixture is heated to reflux for 12-48 hours. The resulting 4-fluorothalidomide precipitates upon cooling and is collected by filtration.
Evaluation of PROTAC Activity
Once the thalidomide-based PROTAC is synthesized, its biological activity must be assessed. Key experiments include evaluating binding to the E3 ligase and measuring the degradation of the target protein.
1. E3 Ligase Binding Assay (AlphaLISA)
This assay confirms that the PROTAC can effectively bind to the CRBN-DDB1 protein complex.
-
Materials: Recombinant purified CRBN-DDB1 protein complex, biotinylated thalidomide analog, Streptavidin-coated Donor beads, anti-tag Acceptor beads, and the PROTAC compound.
-
Protocol:
-
Prepare serial dilutions of the PROTAC compound.
-
In a 384-well plate, add the recombinant CRBN-DDB1 protein complex.
-
Add the biotinylated thalidomide analog to all wells (except the negative control).
-
Add the serially diluted PROTAC compound to the respective wells.
-
Incubate for 1 hour at room temperature.
-
Add a mixture of Streptavidin-coated Donor beads and anti-tag Acceptor beads.
-
Incubate in the dark for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader. A decrease in signal indicates competitive binding of the PROTAC to CRBN.
-
2. Target Protein Degradation Assay (Western Blot)
This protocol quantifies the reduction in the levels of the target protein following treatment with the PROTAC.
-
Materials: Cell line expressing the protein of interest, the PROTAC compound, cell lysis buffer, primary antibody against the target protein, and an HRP-conjugated secondary antibody.
-
Protocol:
-
Plate cells and treat with a range of concentrations of the PROTAC for a specified time (e.g., 24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against the target protein.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and image the bands. The reduction in band intensity corresponds to the degradation of the target protein.
-
References
In-Depth Technical Guide: Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Core Compound Information
Chemical Name: N-(3-aminopropyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]oxy}acetamide
Synonyms: Thalidomide-O-amido-C3-NH2, Cereblon Ligand-Linker Conjugate
CAS Number: 2022182-57-4[1]
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₄O₆ | |
| Molecular Weight | 388.37 g/mol | |
| Appearance | Solid Powder | |
| Purity | ≥98% | |
| Storage Conditions | Dry, dark, -20°C for 1 year |
Introduction
Thalidomide-O-C3-NH2 is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN), functionalized with a three-carbon linker terminating in an amine group. This molecule is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome. The thalidomide moiety serves as the CRBN-binding element, while the terminal amine allows for conjugation to a ligand that binds to a protein of interest.
Mechanism of Action: Cereblon-Mediated Protein Degradation
Thalidomide and its derivatives exert their biological effects by binding to Cereblon, a substrate receptor of the Cullin-RING E3 ubiquitin ligase 4 (CRL4) complex. This binding event modulates the substrate specificity of the CRL4^CRBN^ complex, leading to the recruitment of neo-substrates, which are then polyubiquitinated and targeted for degradation by the 26S proteasome. In the context of a PROTAC, the thalidomide derivative recruits the CRL4^CRBN^ complex to a specific target protein, effectively hijacking the cell's natural protein disposal machinery to eliminate the protein of interest.
References
An In-Depth Technical Guide to the Structure and Application of Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-NH2 is a synthetic chemical compound that serves as a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). It functions as an E3 ligase ligand-linker conjugate, specifically designed to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This guide provides a comprehensive overview of its structure, synthesis, and application in targeted protein degradation, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Core Structure and Properties
This compound incorporates the core structure of thalidomide, which is responsible for binding to the CRBN protein. This thalidomide moiety is connected via an ether linkage to a three-carbon (C3) alkyl chain, which terminates in a primary amine (-NH2) group. This terminal amine provides a reactive handle for conjugation to a ligand that targets a specific protein of interest, thereby forming a complete PROTAC molecule.
| Property | Value |
| Molecular Formula | C16H18N3O4 |
| IUPAC Name | 2-(2,6-dioxopiperidin-3-yl)-4-(3-aminopropoxy)isoindoline-1,3-dione |
| Role | Cereblon (CRBN) E3 Ligase Ligand-Linker Conjugate |
| Application | PROTAC Technology |
Mechanism of Action in PROTAC Technology
When incorporated into a PROTAC, this compound facilitates the formation of a ternary complex between the target protein of interest (POI), the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex. This proximity, induced by the PROTAC, leads to the ubiquitination of the POI by the E3 ligase. The polyubiquitinated POI is then recognized and degraded by the cell's proteasome, effectively eliminating the target protein.
PROTAC-mediated protein degradation pathway.
Synthesis Protocol
The synthesis of this compound can be achieved through a multi-step process, typically starting from 4-hydroxythalidomide.
Step 1: Synthesis of 4-Hydroxythalidomide
4-Hydroxythalidomide can be synthesized from 3-hydroxyphthalic anhydride and L-glutamine.
-
Reactants: 3-hydroxyphthalic anhydride, L-glutamine, pyridine.
-
Procedure:
-
Suspend L-glutamine in pyridine.
-
Add 3-hydroxyphthalic anhydride to the suspension.
-
Heat the mixture to 80-85°C and stir for several hours.
-
Cool the reaction mixture and add a condensing agent (e.g., acetic anhydride or carbonyldiimidazole).
-
Continue stirring at an elevated temperature to facilitate cyclization.
-
Isolate the 4-hydroxythalidomide product by precipitation with water and subsequent filtration.
-
Step 2: Alkylation of 4-Hydroxythalidomide
The hydroxyl group of 4-hydroxythalidomide is then alkylated using a protected 3-aminopropanol derivative.
-
Reactants: 4-hydroxythalidomide, N-(3-bromopropyl)phthalimide (or a similarly protected 3-halopropanamine), a suitable base (e.g., potassium carbonate), and a solvent (e.g., dimethylformamide - DMF).
-
Procedure:
-
Dissolve 4-hydroxythalidomide in DMF.
-
Add potassium carbonate and N-(3-bromopropyl)phthalimide.
-
Heat the reaction mixture and stir until the starting material is consumed (monitored by TLC).
-
Cool the mixture, pour into water, and extract the product with an organic solvent.
-
Purify the intermediate product by column chromatography.
-
Step 3: Deprotection to Yield this compound
The final step involves the removal of the protecting group from the amino moiety.
-
Reactants: The protected intermediate from Step 2, hydrazine hydrate, and a solvent (e.g., ethanol).
-
Procedure:
-
Dissolve the intermediate in ethanol.
-
Add hydrazine hydrate and reflux the mixture.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, filter to remove the phthalhydrazide byproduct.
-
Evaporate the solvent and purify the final product, this compound, by chromatography or recrystallization.
-
Experimental Protocols for Evaluation
The efficacy of a PROTAC containing this compound is evaluated through a series of in vitro experiments.
1. Western Blot for Protein Degradation
This is a standard method to quantify the reduction in the levels of the target protein.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Denature the samples by boiling at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Experimental workflow for Western Blot analysis.
2. Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
Co-IP is used to confirm the formation of the POI-PROTAC-CRBN ternary complex.
-
Cell Treatment and Lysis:
-
Treat cells with the PROTAC or vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the lysates with an antibody against the target protein or an isotype control antibody overnight at 4°C.
-
Add protein A/G agarose beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Analyze the eluted samples by Western blotting using antibodies against the target protein and CRBN. The presence of CRBN in the immunoprecipitate of the target protein (and vice versa) in the presence of the PROTAC confirms the formation of the ternary complex.
-
Quantitative Data
While specific quantitative data for PROTACs containing the this compound linker is highly dependent on the target protein and the specific warhead used, the following table provides representative data from the literature for CRBN-based PROTACs to illustrate typical performance metrics.
| PROTAC ID | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | BRD4 | RS4;11 | <1 | >90 | [1] |
| dBET1 | BRD4 | MV4;11 | 430 (EC50) | >90 | [1] |
| Representative CDK9 Degrader | CDK9 | MCF-7 | ~50 | >80 | [2] |
Note: This data is for illustrative purposes. The performance of a PROTAC with a this compound linker must be experimentally determined for each specific target.
Conclusion
This compound is a valuable and versatile building block in the development of PROTACs. Its ability to effectively recruit the CRBN E3 ligase, combined with a linker of appropriate length, enables the design of potent and selective protein degraders for a wide range of therapeutic targets. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of PROTACs incorporating this important chemical entity.
References
An In-Depth Technical Guide to Thalidomide-O-C3-NH2 and the Ubiquitin-Proteasome System
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Thalidomide-O-C3-NH2, a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), and its intricate relationship with the ubiquitin-proteasome system (UPS). As a derivative of thalidomide, this functionalized ligand for the E3 ubiquitin ligase Cereblon (CRBN) is instrumental in the design of heterobifunctional degraders. This document details the mechanism of action, presents quantitative data for representative PROTACs, outlines detailed experimental protocols for their evaluation, and provides visualizations of the key molecular processes. The information herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel protein degraders.
Introduction: Hijacking the Ubiquitin-Proteasome System
The ubiquitin-proteasome system is the primary cellular machinery for protein degradation, playing a critical role in maintaining protein homeostasis. This process involves the sequential action of three enzymes: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). The E3 ligase is responsible for recognizing specific substrate proteins and catalyzing the transfer of ubiquitin to them. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
PROTACs are heterobifunctional molecules that co-opt this endogenous system to induce the degradation of specific proteins of interest (POIs). They consist of a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. This compound is a key E3 ligase ligand-linker conjugate that incorporates the thalidomide scaffold, a well-established binder of Cereblon (CRBN), a substrate receptor of the CUL4A-DDB1 E3 ubiquitin ligase complex.[1] The terminal amine group on the C3 linker provides a versatile chemical handle for conjugation to a warhead targeting a specific POI.
Mechanism of Action: The PROTAC Catalytic Cycle
The mechanism of action of a PROTAC utilizing a thalidomide-based ligand like this compound follows a catalytic cycle. The PROTAC first forms a ternary complex with the target protein (POI) and the CRBN E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, releasing the PROTAC to engage in another cycle of degradation.
Figure 1. General mechanism of PROTAC-induced protein degradation.
Quantitative Data Presentation
While specific quantitative data for a PROTAC constructed with the precise this compound linker is not extensively available in public literature, the following tables summarize representative data for CRBN-based PROTACs with similar short alkyl linkers targeting the well-studied bromodomain-containing protein 4 (BRD4). These data are crucial for evaluating the potency and efficacy of a PROTAC.
Table 1: Binding Affinities of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | [3] |
| Lenalidomide | ~178 nM | Not Specified | [3] |
| Pomalidomide | ~157 nM | Not Specified | [3] |
Table 2: Degradation Efficiency of Representative BRD4-targeting PROTACs with Short Alkyl Linkers
| PROTAC | Linker Type | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |
| Representative PROTAC 1 | Alkyl Chain | BRD4 | 1.8 | >95 | Not Specified | |
| ZZ7-17-060 | C3 linker | BRD4 | Not Reported | ~32 | Jurkat | |
| Representative PROTAC 2 | Alkyl Chain | BRD4 | 10.84 µM | 98 | SU-DHL-4 |
Note: DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are highly dependent on the specific PROTAC, cell line, and experimental conditions.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize a PROTAC synthesized from this compound.
Synthesis of a Thalidomide-based PROTAC
The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand (this compound) to a "warhead" that binds to the protein of interest. The terminal amine of this compound can be reacted with a corresponding activated carboxylic acid on the warhead's linker to form a stable amide bond.
Figure 2. General synthesis scheme for a thalidomide-based PROTAC.
Protocol:
-
Dissolve the warhead-linker-COOH (1 equivalent) in a suitable solvent such as DMF.
-
Add a coupling agent like HATU (1.1 equivalents) and a base such as DIPEA (2 equivalents).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add this compound (1 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to yield the final PROTAC.
In Vitro CRBN Binding Assay
A competitive binding assay can be used to determine the affinity of the PROTAC for CRBN.
Protocol (Fluorescence Polarization):
-
Prepare a solution of fluorescently labeled thalidomide tracer in assay buffer.
-
Prepare a solution of purified recombinant CRBN protein.
-
Serially dilute the test PROTAC in assay buffer.
-
In a microplate, add the fluorescent tracer, CRBN protein, and the diluted PROTAC.
-
Incubate the plate at room temperature for 1-2 hours to reach equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
The decrease in polarization is proportional to the displacement of the tracer by the PROTAC.
-
Calculate the IC₅₀ value from the dose-response curve, which can be converted to a binding affinity (Kd).
In-Cell Target Protein Degradation Assay (Western Blot)
This is a standard method to quantify the degradation of the target protein induced by the PROTAC.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 16, or 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein samples and denature by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.
-
Figure 3. Experimental workflow for Western Blot analysis.
In Vitro Ubiquitination Assay
This assay confirms that the PROTAC induces the ubiquitination of the target protein.
Protocol:
-
Set up a reaction mixture containing E1 activating enzyme, an appropriate E2 conjugating enzyme, ubiquitin, ATP, and the purified CRBN E3 ligase complex.
-
Add the purified target protein and the PROTAC to the reaction mixture.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Analyze the reaction products by Western blot using an antibody against the target protein to detect higher molecular weight ubiquitinated species.
Neosubstrate Degradation: An Important Consideration
Thalidomide and its analogs are known to induce the degradation of endogenous "neosubstrates" that are not normally targeted by CRBN. These include transcription factors such as IKZF1 (Ikaros) and IKZF3 (Aiolos). When using a thalidomide-based PROTAC, it is crucial to assess its selectivity and determine if it also induces the degradation of these known neosubstrates. This can be evaluated using quantitative proteomics (e.g., TMT-based mass spectrometry) or by targeted Western blotting for specific neosubstrates.
Structural Insights into Ternary Complex Formation
The formation of a stable ternary complex is a critical determinant of PROTAC efficacy. Crystal structures of CRBN in complex with a PROTAC and a target protein, such as BRD4, reveal the key protein-protein interactions that stabilize the complex and provide a basis for the rational design of linkers to optimize cooperativity and degradation efficiency.
References
Methodological & Application
Application Notes and Protocols for Utilizing Thalidomide-O-C3-NH2 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A critical component of many successful PROTACs is a ligand that recruits an E3 ubiquitin ligase.
Thalidomide-O-C3-NH2 is a functionalized derivative of thalidomide, a well-established ligand for the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] Within a PROTAC molecule, this compound serves as the CRBN-recruiting moiety. It is connected via its C3-amine linker to a ligand designed to bind a specific POI. This binding facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[3][4]
These application notes provide detailed protocols for using a hypothetical PROTAC, herein named "PROTAC-X," which incorporates this compound, in various cell-based assays to quantify its degradation efficacy and elucidate its mechanism of action.
Mechanism of Action: PROTAC-X-Mediated Protein Degradation
PROTAC-X operates by inducing the proximity of the target protein (POI) and the CRBN E3 ligase. This action initiates a cascade of intracellular events culminating in the degradation of the POI. The process can be summarized in the following steps:
-
Cellular Entry and Target Engagement: PROTAC-X, with its favorable physicochemical properties, permeates the cell membrane. Inside the cell, its two distinct ligands bind to the POI and the CRBN E3 ligase, respectively.
-
Ternary Complex Formation: The simultaneous binding of PROTAC-X to both the POI and CRBN results in the formation of a stable ternary complex (POI-PROTAC-X-CRBN).
-
Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to transfer ubiquitin molecules from a charged E2 ubiquitin-conjugating enzyme to accessible lysine residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Catalytic Cycle: PROTAC-X is released after inducing ubiquitination and can subsequently engage another POI and E3 ligase, enabling a catalytic mode of action.[3]
Data Presentation: Quantitative Summary of PROTAC-X Activity
The efficacy of a PROTAC is determined by its potency (DC50) and maximal degradation (Dmax). The following tables provide hypothetical, yet realistic, quantitative data for PROTAC-X in relevant cancer cell lines. This data is intended to serve as a benchmark for expected results.
Table 1: Degradation Efficacy of PROTAC-X in Various Cell Lines
| Cell Line | Cancer Type | POI Expression | Assay Method | DC50 (nM) | Dmax (%) |
| MCF-7 | Breast Cancer | High | Western Blot | 15 | >90 |
| HeLa | Cervical Cancer | Moderate | Western Blot | 35 | ~85 |
| Jurkat | T-cell Leukemia | High | In-Cell ELISA | 20 | >95 |
| HEK293 | Embryonic Kidney | Moderate | HiBiT Assay | 25 | >90 |
Table 2: Time-Dependent Degradation of POI by PROTAC-X in MCF-7 Cells
| Treatment Time (hours) | POI Level (% of Control) at 50 nM PROTAC-X |
| 0 | 100 |
| 2 | 85 |
| 4 | 60 |
| 8 | 30 |
| 16 | <10 |
| 24 | <5 |
Experimental Protocols
To ensure reproducible and accurate results, the following detailed protocols are provided for the most common cell-based assays used to evaluate PROTAC efficacy.
Protocol 1: Western Blotting for POI Degradation
This protocol details the steps to quantify POI levels following treatment with PROTAC-X using Western blotting.
Materials:
-
Cell line of interest (e.g., MCF-7)
-
Complete growth medium
-
PROTAC-X stock solution (in DMSO)
-
DMSO (vehicle control)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
PROTAC-X Treatment: Prepare serial dilutions of PROTAC-X in complete growth medium. Aspirate the old medium and treat the cells with the various concentrations of PROTAC-X. Include a vehicle-only control (e.g., 0.1% DMSO). Incubate for the desired time (e.g., 24 hours).
-
Cell Lysis: After incubation, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysates on ice for 30 minutes, vortexing occasionally. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's protocol.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli buffer and boil at 95-100°C for 5-10 minutes. Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel and run the gel to separate the proteins.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Repeat the process for the loading control antibody.
-
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal. Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal. Plot the percentage of remaining POI against the PROTAC-X concentration to determine the DC50 and Dmax values.
Protocol 2: In-Cell ELISA for High-Throughput Quantification
In-Cell ELISA (ICE) is a 96-well plate-based immunoassay for quantifying intracellular protein levels, offering higher throughput than Western blotting.
Materials:
-
Cells and culture reagents
-
96-well clear-bottom black plates
-
PROTAC-X stock solution and DMSO
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody against POI
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat with a serial dilution of PROTAC-X as described for the Western blot protocol.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS. Fix the cells with 4% PFA for 20 minutes at room temperature. Wash again and then permeabilize with permeabilization buffer for 20 minutes.
-
Blocking: Wash the cells and add blocking buffer for 1.5 hours at room temperature.
-
Antibody Incubation:
-
Incubate the cells with the primary antibody against the POI overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Signal Development: Wash the cells five times with PBS. Add TMB substrate and incubate until a blue color develops. Add the stop solution.
-
Data Acquisition and Analysis: Measure the absorbance at 450 nm using a plate reader. Normalize the signal to a cell staining dye if desired. Calculate the percentage of remaining POI relative to the vehicle control and plot the dose-response curve to determine DC50 and Dmax.
Protocol 3: HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive bioluminescent method for quantifying protein levels in real-time in living cells. This requires the POI to be endogenously tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9.
Materials:
-
CRISPR-edited cell line expressing HiBiT-tagged POI
-
White, opaque 96-well plates
-
PROTAC-X stock solution and DMSO
-
Nano-Glo® HiBiT Lytic Detection System (for endpoint assays) or Nano-Glo® Live Cell Assay System (for real-time kinetics)
-
Luminometer
Procedure (Endpoint Assay):
-
Cell Seeding and Treatment: Seed the HiBiT-tagged cells in a white, opaque 96-well plate. Treat with a serial dilution of PROTAC-X for the desired time points.
-
Lysis and Detection: Add the Nano-Glo® HiBiT lytic reagent directly to the wells according to the manufacturer's protocol. This reagent lyses the cells and contains the LgBiT protein and substrate.
-
Luminescence Measurement: Shake the plate for 10 minutes to ensure complete lysis and signal stabilization. Measure the luminescence using a plate reader.
-
Data Analysis: Subtract the background luminescence from untagged control cells. Calculate the percentage of remaining HiBiT-POI and plot the dose-response or time-course data to determine degradation parameters.
Conclusion
This compound is a valuable building block for the synthesis of CRBN-recruiting PROTACs. The protocols outlined in these application notes provide a comprehensive framework for the cell-based characterization of PROTACs incorporating this E3 ligase ligand. By employing these methodologies, researchers can effectively quantify the degradation potency and efficacy of their PROTAC candidates, facilitating the advancement of novel therapeutics based on targeted protein degradation. The choice of assay will depend on the specific experimental needs, with Western blotting providing detailed validation, In-Cell ELISA offering higher throughput, and HiBiT assays enabling sensitive real-time kinetic measurements.
References
Application Notes and Protocols for Thalidomide-O-C3-NH2-Induced Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, enabling the selective elimination of disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. They function by simultaneously binding to a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.
Thalidomide-O-C3-NH2 is a functionalized derivative of thalidomide, a well-characterized ligand for the Cereblon (CRBN) E3 ubiquitin ligase. The C3-NH2 linker provides a reactive handle for conjugation to a ligand targeting a specific protein, forming a PROTAC. These application notes provide a comprehensive protocol for utilizing a PROTAC derived from this compound to induce the degradation of a target protein, exemplified by the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription.
Signaling Pathway of PROTAC-Induced Protein Degradation
A PROTAC containing this compound as the CRBN-recruiting moiety orchestrates a series of intracellular events culminating in the degradation of the target protein. The process begins with the PROTAC molecule entering the cell and forming a ternary complex with the target protein (e.g., BRD4) and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the target protein into smaller peptides. The PROTAC molecule is then released and can catalytically induce the degradation of additional target protein molecules.
Caption: Mechanism of protein degradation induced by a this compound based PROTAC.
Data Presentation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables provide representative data for a hypothetical BRD4-targeting PROTAC utilizing a this compound derived linker.
| Compound | Target Protein | Cell Line | Treatment Time (h) | DC50 (nM) | Dmax (%) | Reference |
| dBET6 | BRD4 | MV4;11 | 24 | ~10 (for BRD4 BD1) | >90 | [1] |
| PROTAC-X | BRD4 | MDA-MB-231 | 8 | 775 | >80 | [2] |
| Assay | Endpoint | Cell Line | Treatment Time (h) | IC50 (µM) |
| MTT Assay | Cell Viability | 22Rv1 | 72 | 0.5 |
Experimental Protocols
Experimental Workflow
The general workflow for evaluating a PROTAC involves a series of experiments to confirm target degradation, elucidate the mechanism of action, and assess the downstream cellular consequences.
Caption: General experimental workflow for the evaluation of a PROTAC.
Western Blot for Protein Degradation Assessment
This protocol details the quantification of target protein degradation in cultured cells following treatment with a PROTAC.[3]
Materials:
-
Cell line expressing the protein of interest (e.g., MDA-MB-231 for BRD4)
-
Complete cell culture medium
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein (e.g., anti-BRD4)
-
Primary antibody against a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the PROTAC in complete culture medium. Aspirate the old medium from the cells and add the medium containing the PROTAC or vehicle control. Incubate for the desired time (e.g., 4, 8, 16, or 24 hours).[4]
-
Cell Lysis: Wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold RIPA buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube.
-
Lysate Preparation: Incubate the lysate on ice for 30 minutes, vortexing periodically. Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation for SDS-PAGE: Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel. Run the gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate with the primary antibody for the loading control.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity. Calculate the percentage of degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
In-Cell Ubiquitination Assay (Immunoprecipitation-Western Blot)
This protocol is to confirm that the PROTAC-induced protein degradation is mediated by ubiquitination.[5]
Materials:
-
Cells treated with PROTAC or vehicle control, and a positive control treated with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours prior to harvesting.
-
Denaturing lysis buffer (e.g., RIPA buffer with 1% SDS).
-
Dilution buffer (e.g., RIPA buffer without SDS).
-
Primary antibody for the target protein suitable for immunoprecipitation.
-
Protein A/G magnetic beads.
-
Wash buffer.
-
Elution buffer (e.g., Laemmli sample buffer).
-
Primary antibody against ubiquitin.
Procedure:
-
Cell Lysis under Denaturing Conditions: Harvest and wash cells as described previously. Lyse the cells in denaturing lysis buffer and boil for 10 minutes to dissociate protein complexes.
-
Lysate Dilution: Dilute the lysate 10-fold with dilution buffer to reduce the SDS concentration.
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the primary antibody against the target protein overnight at 4°C with rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
-
Washes: Wash the beads three to five times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins by boiling the beads in Laemmli sample buffer.
-
Western Blot: Perform Western blotting as described above, but probe the membrane with an anti-ubiquitin antibody to detect the ubiquitination of the target protein. A smear of high molecular weight bands indicates polyubiquitination.
Cell Viability Assay (MTT Assay)
This assay measures the effect of PROTAC-induced protein degradation on cell viability.
Materials:
-
Cells of interest.
-
96-well plates.
-
PROTAC stock solution.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the PROTAC for the desired duration (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for the characterization of PROTACs derived from this compound. By following these detailed methodologies, researchers can effectively assess the degradation efficiency, mechanism of action, and functional consequences of their targeted protein degraders, thereby accelerating the development of this promising class of therapeutics.
References
- 1. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Detection protein ubiquitination level using immunoprecipitation and western blot methods [protocols.io]
Application Notes and Protocols for Thalidomide-O-C3-NH2 In Vitro Ubiquitination Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide and its derivatives have emerged as crucial molecular entities in the field of targeted protein degradation. These molecules function as "molecular glues," effectively recruiting the E3 ubiquitin ligase Cereblon (CRBN) to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome.[1][2] This mechanism forms the basis for the development of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to eliminate disease-causing proteins.[1][3][4] Thalidomide-O-C3-NH2 is a functionalized thalidomide analog designed for incorporation into PROTACs, featuring a C3-amine linker for conjugation to a target protein ligand.
These application notes provide a detailed protocol for conducting an in vitro ubiquitination assay to characterize the activity of molecules containing the this compound moiety. The assay is designed to verify the molecule's ability to induce the ubiquitination of a specific protein of interest (POI) in a CRBN-dependent manner.
Principle of the Assay
The in vitro ubiquitination assay reconstitutes the key components of the ubiquitin-proteasome system in a test tube. The process involves a three-enzyme cascade: a ubiquitin-activating enzyme (E1), a ubiquitin-conjugating enzyme (E2), and a ubiquitin ligase (E3). In this assay, the CRL4^CRBN^ E3 ligase complex is utilized. The PROTAC, containing this compound, facilitates the formation of a ternary complex between the CRL4^CRBN^ complex and the POI. This proximity triggers the transfer of ubiquitin from the E2 enzyme to lysine residues on the POI, resulting in its polyubiquitination. The ubiquitinated POI can then be detected by Western blotting, appearing as a ladder of higher molecular weight bands.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of CRBN-mediated ubiquitination and the general workflow of the in vitro ubiquitination assay.
References
Application Notes and Protocols for Measuring Protein Degradation by a Thalidomide-O-C3-NH2 based PROTAC using Western Blot
Audience: Researchers, scientists, and drug development professionals.
Introduction
Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][3] This proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3] Thalidomide and its derivatives are commonly used to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document provides a detailed protocol for using Western blotting to measure the degradation of a target protein induced by a PROTAC utilizing Thalidomide-O-C3-NH2 as the CRBN-recruiting ligand.
Signaling Pathway of PROTAC Action
This compound serves as the component of the PROTAC that engages the CRBN E3 ligase. The other end of the PROTAC binds to the target protein. This binding event brings the target protein into close proximity with the E3 ligase complex, facilitating the transfer of ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of protein degradation by a Thalidomide-based PROTAC.
Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a this compound based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.
Materials
-
Cell culture reagents (media, serum, antibiotics)
-
This compound based PROTAC
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 - TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control protein (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Experimental Workflow
The overall workflow for assessing PROTAC-induced protein degradation via Western blot involves several sequential steps, from cell culture to data analysis.
Caption: Experimental workflow for Western blot analysis of PROTAC efficacy.
Step-by-Step Methodology
1. Cell Culture and Treatment
-
Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the this compound based PROTAC in cell culture medium.
-
Treat the cells with increasing concentrations of the PROTAC. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubate the cells for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.
2. Cell Lysis
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and collect the lysate in a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an appropriate volume of 4x Laemmli sample buffer to each lysate to achieve a 1x final concentration.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
5. SDS-PAGE and Protein Transfer
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
7. Signal Detection and Data Analysis
-
Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Quantify the intensity of the bands using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
The quantitative data from the Western blot analysis should be summarized in a clear and structured table to facilitate comparison between different PROTAC concentrations.
Table 1: Quantification of Target Protein Degradation
| PROTAC Concentration (nM) | Target Protein Level (Normalized to Loading Control) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | ||
| 10 | ||
| 100 | ||
| 1000 |
From this data, a dose-response curve can be generated to determine key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).
Table 2: Degradation Parameters
| Parameter | Value |
| DC50 (nM) | |
| Dmax (%) |
Conclusion
Western blotting is a robust and widely used method to quantify the degradation of a target protein induced by a PROTAC. This protocol provides a detailed framework for assessing the efficacy of a this compound based PROTAC. Careful optimization of experimental conditions, such as treatment time, PROTAC concentration, and antibody dilutions, is crucial for obtaining reliable and reproducible results. The quantitative data generated from this protocol is essential for the characterization and development of novel PROTAC-based therapeutics.
References
Determining Efficacy of a Novel PROTAC: Application Notes for DC50 and Dmax Determination of a Thalidomide-O-C3-NH2 based BRD4 Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the proteasome.[3]
This document provides detailed application notes and protocols for characterizing a novel PROTAC, hereafter referred to as "BRD4 Degrader-9". This PROTAC is designed to target the bromodomain-containing protein 4 (BRD4), a key regulator of oncogene transcription, by utilizing a Thalidomide-O-C3-NH2 moiety to engage the Cereblon (CRBN) E3 ligase.[4][] The primary metrics for evaluating the efficacy of BRD4 Degrader-9 are its half-maximal degradation concentration (DC50) and its maximum degradation level (Dmax).
Data Presentation
The potency and efficacy of BRD4 Degrader-9 are summarized in the table below. DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax indicates the maximum percentage of protein degradation achievable. Lower DC50 values signify higher potency, and higher Dmax values indicate greater efficacy.
| Compound | Target Protein | E3 Ligase Ligand | Cell Line | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader-9 | BRD4 | This compound | HeLa | 24 | 15 | >95 |
| Control Compound | BRD4 | This compound (Inactive Epimer) | HeLa | 24 | >1000 | <10 |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the experimental approach for characterizing BRD4 Degrader-9, the following diagrams illustrate the key signaling pathway and the general experimental workflow.
Caption: Mechanism of BRD4 degradation mediated by a thalidomide-based PROTAC.
Caption: Experimental workflow for determining the DC50 and Dmax of a PROTAC.
Experimental Protocols
Protocol 1: Cell Culture and PROTAC Treatment
This protocol outlines the general procedure for culturing cells and treating them with BRD4 Degrader-9 to assess protein degradation.
Materials:
-
HeLa cells (or other suitable cell line expressing BRD4)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
BRD4 Degrader-9 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
Procedure:
-
Cell Seeding: Culture HeLa cells in T-75 flasks until they reach 70-80% confluency. Wash the cells with PBS and detach them using Trypsin-EDTA. Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of cell lysis. Incubate the plates overnight at 37°C in a humidified incubator with 5% CO2 to allow for cell attachment.
-
PROTAC Treatment: Prepare serial dilutions of BRD4 Degrader-9 in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Remove the old medium from the cells and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired time points (e.g., 24 hours for DC50 determination).
Protocol 2: Western Blotting for DC50 and Dmax Determination
This protocol describes the steps for quantifying the levels of BRD4 protein following PROTAC treatment using Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
Polyacrylamide gels
-
SDS-PAGE running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4 and anti-loading control, e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay according to the manufacturer's instructions.
-
SDS-PAGE and Western Blotting: Normalize the protein concentration of all samples. Add Laemmli sample buffer and denature the samples by heating. Load equal amounts of protein onto a polyacrylamide gel and perform electrophoresis. Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against BRD4 overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Incubate the membrane with ECL substrate and capture the chemiluminescent signal. Perform densitometry analysis on the protein bands using image analysis software.
-
Data Analysis: Normalize the BRD4 band intensity to the loading control. Calculate the percentage of BRD4 remaining relative to the vehicle control (set as 100%). Plot the percentage of remaining protein against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values using non-linear regression analysis.
Protocol 3: Cell Viability Assay
To assess the cytotoxic effects of BRD4 degradation, a cell viability assay can be performed.
Materials:
-
96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or MTT assay kit
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with serial dilutions of BRD4 Degrader-9 as described in Protocol 1.
-
Assay: After the desired incubation period (e.g., 72 hours), perform the cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the PROTAC concentration to determine the IC50 value.
References
- 1. Cereblon-Recruiting PROTACs: Will New Drugs Have to Face Old Challenges? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 3. Recent Advances in Chemical Proteomics for Protein Profiling and Targeted Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Thalidomide-O-C3-NH2 in Cellular Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-NH2 is a functionalized derivative of thalidomide, designed as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). It serves as a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality aimed at targeted protein degradation. This document provides detailed application notes and experimental protocols for utilizing this compound in cell-based assays to study CRBN-mediated protein degradation.
Thalidomide and its analogs modulate the substrate specificity of the CRL4-CRBN E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates".[1] Key neosubstrates with well-established roles in cancer pathogenesis include the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[2][3] The degradation of these factors is central to the anti-myeloma activity of immunomodulatory drugs (IMiDs).[2][4]
The selection of an appropriate cell line is critical for successful experimentation. Sensitivity to thalidomide and its derivatives is primarily dependent on the expression levels of Cereblon (CRBN). Cell lines with higher CRBN expression are generally more susceptible to the effects of these compounds.
Recommended Cell Lines
A variety of cancer cell lines have been identified as suitable models for studying the effects of thalidomide and its analogs. The choice of cell line should be guided by the specific research question and the expression of CRBN.
| Cell Line | Cancer Type | Rationale for Use |
| MM.1S | Multiple Myeloma | High CRBN expression and sensitivity to IMiDs. Widely used as a model for studying IKZF1/IKZF3 degradation. |
| OPM-2 | Multiple Myeloma | Another well-characterized multiple myeloma cell line with demonstrated sensitivity to thalidomide analogs. |
| U266 | Multiple Myeloma | A human B-lymphoblast-like cell line derived from a myeloma patient, often used in hematological cancer research. |
| H929 | Multiple Myeloma | A human myeloma cell line known to be sensitive to lenalidomide, a thalidomide analog. |
| SW1990 | Pancreatic Cancer | Exhibits higher sensitivity to thalidomide compared to other pancreatic cancer cell lines like Capan-2. |
| HEK293T | Human Embryonic Kidney | Commonly used for transfection and overexpression studies, including the reconstitution of the CRBN-E3 ligase complex and its substrates. |
| Jurkat | T-cell Leukemia | A human T-lymphocyte cell line suitable for studying the immunomodulatory effects of thalidomide analogs. |
Quantitative Data Summary
While specific IC50 (half-maximal inhibitory concentration) or DC50 (half-maximal degradation concentration) values for this compound are not widely published, the following table provides a summary of reported IC50 values for thalidomide and its more potent analogs in relevant cell lines. These values can serve as a reference for designing initial dose-response experiments for this compound. It is recommended to empirically determine the optimal concentration range for your specific experimental setup.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Thalidomide | U266 | Cell Viability | 362 µM | |
| Pomalidomide | MM.1S | Cell Viability | ~10-100 nM | |
| Lenalidomide | MM.1S | Cell Viability | ~1 µM | |
| Pomalidomide | H929 | Cell Viability | ~10-100 nM | |
| Lenalidomide | H929 | Cell Viability | ~1 µM | |
| Thalidomide | SW1990 | Cell Viability | 6.25-100 µmol/l (dose- and time-dependent inhibition) | |
| Thalidomide | MCF-7 | Cell Viability | ~10-50 µM | |
| Thalidomide | HepG2 | Cell Viability | ~10-50 µM |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubate overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 0.01 µM to 100 µM.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for IKZF1/IKZF3 Degradation
This protocol is to assess the degradation of the neosubstrates IKZF1 and IKZF3 upon treatment with this compound.
Materials:
-
Selected cancer cell line
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-IKZF1, anti-IKZF3, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 10 µM) for various time points (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended starting dilutions are 1:1000 for anti-IKZF1 and anti-IKZF3.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescence reagent and an imaging system.
-
Quantify band intensities and normalize to the loading control to determine the extent of protein degradation.
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Assessing Protein Degradation
Caption: Workflow for protein degradation analysis.
References
- 1. Structural rationalization of GSPT1 and IKZF1 degradation by thalidomide molecular glue derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lenalidomide causes selective degradation of IKZF1 and IKZF3 in multiple myeloma cells. | Broad Institute [broadinstitute.org]
- 3. beyondspringpharma.com [beyondspringpharma.com]
- 4. Lenalidomide induces degradation of IKZF1 and IKZF3 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Targeted Protein Degradation Using Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate disease-causing proteins. Unlike traditional inhibitors that only block a protein's function, PROTACs hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to induce the degradation of a target protein of interest (POI). This is achieved through a heterobifunctional molecule composed of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.
Thalidomide and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase. Thalidomide-O-C3-NH2 is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide-based CRBN ligand and a 3-carbon linker with a terminal amine group.[1] This terminal amine provides a versatile chemical handle for conjugation to a ligand for a specific POI, forming a complete PROTAC. This document provides detailed application notes and protocols for the use of this compound in the development of PROTACs for targeted protein degradation.
Mechanism of Action: Cereblon-Mediated Protein Degradation
A PROTAC utilizing this compound functions by inducing the formation of a ternary complex between the target protein and the CRBN E3 ligase complex. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.
Caption: Mechanism of a this compound-based PROTAC.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). While specific degradation data for PROTACs utilizing the this compound linker is not extensively available in public literature, the following tables present representative data from published thalidomide- and pomalidomide-based PROTACs targeting various proteins of interest. This data serves as a benchmark for expected performance.
Table 1: Representative Degradation Data for CRBN-Based PROTACs
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SHP2 | 11(ZB-S-29) | HeLa | 6.02 | >90 | [2] |
| BRD4 | Compound 21 | THP-1 | Not specified | >80 | [3] |
| EGFRDel19 | Compound 14 | HCC827 | 0.261 | 91.2 | [4] |
| EGFRL858R+T790M | SIAIS125 | H1975 | ~30-50 | >80 | [5] |
| BTK | UBX-382 | TMD-8 | ~4 | >90 | |
| KRAS G12C | KP-14 | NCI-H358 | ~1250 | Not specified |
Note: The linkers used in these PROTACs are not this compound but are based on thalidomide or pomalidomide.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using this compound via Amide Bond Formation
This protocol outlines a general procedure for the synthesis of a PROTAC by forming an amide bond between this compound and a carboxylic acid-functionalized ligand for a protein of interest.
Caption: General workflow for PROTAC synthesis via amide coupling.
Materials:
-
POI-ligand with a carboxylic acid handle
-
This compound
-
Amide coupling reagent (e.g., HATU, HOBt/EDC)
-
Organic base (e.g., DIPEA, Et3N)
-
Anhydrous DMF or DCM
-
Reagents for work-up and purification (e.g., water, ethyl acetate, brine, sodium sulfate, silica gel)
Procedure:
-
Dissolve the POI-ligand-COOH (1.0 eq) and the amide coupling reagent (1.2 eq) in anhydrous DMF.
-
Add the organic base (2.0-3.0 eq) to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the final PROTAC.
-
Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Protocol 2: Cell-Based Protein Degradation Assay using Western Blot
This protocol describes the treatment of cells with a PROTAC and subsequent analysis of target protein levels by Western blotting to determine DC50 and Dmax values.
Caption: Experimental workflow for Western blot analysis of PROTAC-mediated degradation.
Materials:
-
Cell line expressing the protein of interest
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6- or 12-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using lysis buffer. Scrape the cells and collect the lysate. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Western Blotting: Transfer the separated proteins to a membrane. Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI and the loading control overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Wash the membrane and apply the chemiluminescent substrate. Capture the signal using an imaging system. Quantify the band intensities using densitometry software.
-
Data Analysis: Normalize the signal of the POI to the loading control for each lane. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 3: Global Proteomics Analysis by Mass Spectrometry for Selectivity Profiling
This protocol provides a general workflow for assessing the selectivity of a PROTAC by identifying on-target and off-target protein degradation across the proteome.
Materials:
-
Cell line and culture reagents
-
PROTAC compound and vehicle control
-
Lysis buffer and protease inhibitors
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
Solid-phase extraction (SPE) cartridges for peptide cleanup
-
LC-MS/MS system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC at a concentration known to induce significant on-target degradation (e.g., 5x DC50) and a vehicle control in biological triplicates. Harvest and lyse the cells as described in Protocol 2.
-
Protein Digestion: Reduce disulfide bonds in the protein lysates with DTT and alkylate cysteine residues with iodoacetamide. Digest the proteins into peptides using trypsin overnight at 37°C.
-
Peptide Cleanup: Acidify the peptide digests and desalt using SPE cartridges.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. The peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer.
-
Data Analysis: Use a proteomics software package (e.g., MaxQuant, Proteome Discoverer) to search the acquired MS/MS spectra against a protein database for peptide and protein identification. Perform label-free quantification (LFQ) to determine the relative abundance of each identified protein in the PROTAC-treated samples compared to the vehicle control.
-
Interpretation: Identify proteins that are significantly downregulated in the PROTAC-treated samples. The intended target protein should be among the most significantly degraded proteins. Any other significantly downregulated proteins are potential off-targets.
Concluding Remarks
This compound serves as a valuable building block for the synthesis of PROTACs that recruit the CRBN E3 ligase for targeted protein degradation. The protocols provided herein offer a framework for the synthesis and evaluation of such PROTACs. While specific quantitative data for PROTACs utilizing this exact linker is limited, the provided representative data for other thalidomide-based degraders can guide the assessment of newly synthesized compounds. Rigorous experimental validation, including the determination of DC50 and Dmax values and selectivity profiling, is crucial for the development of potent and specific protein degraders.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of thalidomide-based PROTAC small molecules as the highly efficient SHP2 degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of Thalidomide-O-C3-NH2 in Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in cancer research. This molecule serves as a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 3-carbon alkyl linker that terminates in a primary amine (-NH2) group.[1] This amine provides a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule is designed to recruit the CRBN E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome. This approach offers a powerful strategy to eliminate cancer-driving proteins that have been traditionally difficult to target with conventional inhibitors.
The efficacy of a PROTAC is contingent on the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase. The linker plays a critical role in this process, and the C3 alkyl linker in this compound provides a specific length and flexibility that can be optimal for certain target proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs utilizing this compound operate through the ubiquitin-proteasome system (UPS), the cell's natural machinery for protein degradation. The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule, with its two distinct ligands, simultaneously binds to the target protein and the CRBN E3 ligase, forming a ternary complex.
-
Ubiquitination: The close proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the target protein.
-
Proteasomal Degradation: The poly-ubiquitinated target protein is recognized by the 26S proteasome, which unfolds and degrades the protein into smaller peptides.
-
Recycling: The PROTAC molecule is released and can catalytically induce the degradation of multiple target protein molecules.
Data Presentation
The following tables provide a template for presenting quantitative data from the characterization of a hypothetical PROTAC, "PROTAC-X," which utilizes this compound to target a protein of interest (e.g., BRD4 or BTK) in a specific cancer cell line.
Table 1: In Vitro Degradation of Target Protein by PROTAC-X
| Cancer Cell Line | Treatment Time (hours) | PROTAC-X DC50 (nM) | PROTAC-X Dmax (%) |
| MCF-7 (Breast Cancer) | 24 | 50 | 90 |
| HCT116 (Colon Cancer) | 24 | 75 | 85 |
| A549 (Lung Cancer) | 24 | 120 | 80 |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Anti-proliferative Activity of PROTAC-X
| Cancer Cell Line | Treatment Time (hours) | PROTAC-X IC50 (nM) |
| MCF-7 (Breast Cancer) | 72 | 150 |
| HCT116 (Colon Cancer) | 72 | 250 |
| A549 (Lung Cancer) | 72 | 400 |
IC50: Concentration of the PROTAC required to inhibit 50% of cell growth.
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: General experimental workflow for PROTAC characterization.
Experimental Protocols
Western Blotting for Target Protein Degradation
This protocol is used to quantify the reduction in target protein levels following treatment with a PROTAC.
Materials:
-
Cancer cell line of interest
-
PROTAC with this compound linker
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density in 6-well plates and allow them to attach overnight.
-
PROTAC Treatment: Treat cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, or 24 hours). Include a positive control with a known degrader if available, and a negative control with a proteasome inhibitor (e.g., 10 µM MG132) co-treated with the PROTAC to confirm proteasome-dependent degradation.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash again and add the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
-
Cell Viability Assay (MTT or CellTiter-Glo)
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
PROTAC with this compound linker
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and solubilization solution (for MTT assay)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (for CellTiter-Glo assay)
-
Plate reader (spectrophotometer for MTT, luminometer for CellTiter-Glo)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
PROTAC Treatment: After 24 hours, treat the cells with a serial dilution of the PROTAC.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Assay:
-
For MTT assay: Add MTT reagent to each well and incubate. Then, add the solubilization solution to dissolve the formazan crystals.
-
For CellTiter-Glo assay: Add the CellTiter-Glo reagent to each well.
-
-
Data Analysis:
-
Measure the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the viability percentage against the PROTAC concentration to determine the IC50 value.
-
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to demonstrate the PROTAC-dependent interaction between the target protein and the CRBN E3 ligase.
Materials:
-
Cancer cell line of interest
-
PROTAC with this compound linker
-
Proteasome inhibitor (e.g., MG132)
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-CRBN or anti-target protein)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibodies for Western blotting (anti-CRBN and anti-target protein)
Procedure:
-
Cell Treatment: Treat cells with the PROTAC or DMSO for a short period (e.g., 2-4 hours). Pre-treat with a proteasome inhibitor to stabilize the ternary complex.
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody for immunoprecipitation overnight at 4°C.
-
Add Protein A/G magnetic beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using antibodies against both the target protein and CRBN to detect the co-immunoprecipitated protein. An increased signal for the co-precipitated protein in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
References
Application Notes and Protocols for Studying Protein Function with Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-C3-NH2 is a crucial building block in the field of targeted protein degradation. It is a synthesized E3 ligase ligand-linker conjugate that incorporates the thalidomide-based ligand for the Cereblon (CRBN) E3 ubiquitin ligase and a 3-carbon linker with a terminal amine group.[1][2] This bifunctional molecule is a key component in the construction of Proteolysis Targeting Chimeras (PROTACs).
PROTACs are heterobifunctional molecules designed to specifically eliminate target proteins from cells by hijacking the ubiquitin-proteasome system.[2] They consist of a ligand that binds to the protein of interest, a ligand that recruits an E3 ligase (in this case, CRBN via the thalidomide moiety), and a linker that connects the two.[1][2] The formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase leads to the ubiquitination of the target protein, marking it for degradation by the proteasome.
These application notes provide a guide to using this compound in the synthesis of PROTACs and detail the experimental protocols to evaluate their efficacy in degrading a target protein, using the bromodomain-containing protein 4 (BRD4) as a representative example.
Mechanism of Action
The core function of a PROTAC synthesized using this compound is to induce the degradation of a specific protein of interest. The thalidomide component of the molecule binds to the CRBN E3 ligase, while the other end of the PROTAC is conjugated to a ligand that binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome.
Figure 1. Mechanism of action of a this compound based PROTAC.
Data Presentation
The efficacy of a PROTAC is determined by its ability to degrade the target protein, which is quantified by the DC50 (concentration at which 50% of the protein is degraded) and Dmax (the maximum percentage of degradation). The downstream effect on cell viability is measured by the IC50 (concentration at which 50% of cell viability is inhibited).
The following table presents representative data for a BRD4-targeting PROTAC with a C3 linker, demonstrating its degradation efficiency.
| PROTAC Name | Target Protein | Cell Line | DC50 | Dmax | IC50 | Reference |
| ZZ7-17-060 | BRD4 | Jurkat | Not Reported | ~32% | Not Reported | --INVALID-LINK-- |
Note: Data for the exact this compound linker is not publicly available. The data presented is for a PROTAC with a comparable C3 linker.
Experimental Protocols
The following are detailed protocols for the synthesis of a PROTAC using this compound and for the biological evaluation of its function.
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes the coupling of this compound to a carboxylic acid-functionalized ligand for a protein of interest.
Figure 2. Experimental workflow for PROTAC synthesis.
Materials:
-
This compound
-
Carboxylic acid-functionalized ligand for the protein of interest (POI)
-
N,N-Dimethylformamide (DMF), anhydrous
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, dichloromethane, methanol)
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Activation of Carboxylic Acid: In a clean, dry flask, dissolve the POI ligand (1 equivalent) in anhydrous DMF. Add HATU (1.2 equivalents) and DIPEA (2 equivalents) to the solution. Stir the mixture at room temperature for 15-30 minutes.
-
Coupling Reaction: In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF. Add this solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
-
Workup: Once the reaction is complete, quench the reaction by adding water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or preparative high-performance liquid chromatography (HPLC) to obtain the pure PROTAC.
-
Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the PROTAC.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels, electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 4, 8, 16, or 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the primary antibody for the loading control.
-
Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Protocol 3: Cell Viability Assay
This protocol measures the effect of target protein degradation on cell proliferation and viability.
Materials:
-
Cells expressing the target protein
-
PROTAC compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat the cells with a range of concentrations of the PROTAC for a specified duration (e.g., 48 or 72 hours). Include a vehicle control.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control. Plot the percentage of viability against the PROTAC concentration and use a non-linear regression model to determine the IC50 value.
Conclusion
This compound is a versatile and readily available chemical tool for the synthesis of PROTACs that recruit the CRBN E3 ligase. By following the provided protocols, researchers can effectively synthesize novel degraders and quantitatively assess their ability to induce the degradation of a target protein and evaluate the downstream cellular consequences. This enables the systematic study of protein function and provides a powerful approach for the development of novel therapeutics.
References
Troubleshooting & Optimization
Troubleshooting low degradation efficiency with Thalidomide-O-C3-NH2 PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low degradation efficiency with Proteolysis Targeting Chimeras (PROTACs) utilizing Thalidomide-O-C3-NH2 as the Cereblon (CRBN) E3 ligase ligand.
Frequently Asked Questions (FAQs)
Q1: We are observing very low or no degradation of our target protein with our this compound-based PROTAC. What are the potential primary causes?
A1: Low degradation efficiency with short-linker PROTACs, such as those with a C3 linker, can stem from several factors. The most common issues include:
-
Steric Hindrance: The short C3 linker may not provide sufficient length and flexibility for the formation of a stable and productive ternary complex between your target protein, the PROTAC, and the CRBN E3 ligase. This can prevent the efficient ubiquitination of the target protein.[1][2]
-
Unfavorable Ternary Complex Geometry: Even if a ternary complex forms, the orientation of the target protein relative to the E3 ligase might not be optimal for the transfer of ubiquitin to accessible lysine residues on the target's surface.[1]
-
Low Binary Binding Affinity: The PROTAC may have insufficient binding affinity for either the target protein or CRBN, which is a prerequisite for ternary complex formation.[1]
-
Poor Cellular Permeability: The physicochemical properties of your specific PROTAC molecule might limit its ability to cross the cell membrane and reach its intracellular target.
Q2: How does the C3 linker in our this compound PROTAC compare to longer linkers, and what impact does this have on degradation?
A2: The linker length is a critical determinant of PROTAC efficacy.[2]
-
Short Linkers (e.g., C3): While potentially offering improved rigidity, short linkers are more prone to causing steric clashes between the target protein and the E3 ligase, which can inhibit the formation of a productive ternary complex. However, for some target proteins, a short linker may be optimal.
-
Longer Linkers (e.g., C8, C10, PEG): Longer linkers can provide the necessary flexibility to allow for optimal protein-protein interactions within the ternary complex. However, excessively long linkers can lead to reduced degradation efficiency due to entropic penalties and the formation of non-productive complexes.
The optimal linker length is highly dependent on the specific target protein and the E3 ligase being recruited.
Q3: We are observing a "hook effect" with our PROTAC, where degradation efficiency decreases at higher concentrations. Is this related to the C3 linker?
A3: The "hook effect" is a common phenomenon with PROTACs and is not exclusive to short linkers. It occurs when high concentrations of the PROTAC lead to the formation of non-productive binary complexes (Target Protein-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex required for degradation. While the linker can influence the severity of the hook effect by affecting the stability of the ternary complex, the primary mitigation strategy is to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Q4: Could the issue be with the CRBN E3 ligase itself?
A4: Yes, issues with the CRBN E3 ligase can lead to poor degradation. These can include:
-
Low CRBN Expression: The cell line you are using may have low endogenous expression levels of CRBN.
-
CRBN Mutations: Mutations in CRBN can affect its ability to bind to the thalidomide ligand or to function as part of the E3 ligase complex.
-
Inactive E3 Ligase Complex: For in vitro assays, ensure that all components of the E3 ligase complex (e.g., DDB1, CUL4A, RBX1) are present and active.
Troubleshooting Guides
Issue 1: No or Weak Target Degradation
Initial Assessment:
-
Confirm Target Engagement: Verify that your PROTAC binds to both the target protein and CRBN independently using biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Assess Ternary Complex Formation: Utilize assays like Fluorescence Resonance Energy Transfer (FRET), AlphaLISA, or NanoBRET to determine if a ternary complex is being formed.
-
Check for Ubiquitination: Perform an in-cell or in vitro ubiquitination assay to see if your target protein is being ubiquitinated in the presence of the PROTAC.
Troubleshooting Table:
| Potential Cause | Suggested Action | Expected Outcome |
| Steric Hindrance due to Short C3 Linker | Synthesize and test PROTACs with longer linkers (e.g., C5, C8, PEG). | Increased ternary complex formation and target degradation. |
| Unfavorable Ternary Complex Geometry | Modify the attachment point of the linker on the target protein ligand or the Thalidomide moiety. | Improved ubiquitination and degradation. |
| Low Binary Binding Affinity | Optimize the warhead for the target protein or the E3 ligase ligand to improve binding affinity. | Enhanced binary and ternary complex formation. |
| Poor Cell Permeability | Assess the physicochemical properties (e.g., LogP, polar surface area) of the PROTAC. Modify the linker to improve permeability. | Increased intracellular concentration of the PROTAC and subsequent degradation. |
| Proteasome Inhibition | As a positive control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). | Accumulation of the target protein, indicating engagement of the degradation machinery. |
| Insufficient Incubation Time | Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. | Identification of the time point with maximum degradation. |
Quantitative Data Comparison (Illustrative Examples):
The following table provides illustrative data on how linker length can impact degradation efficiency. Note that optimal linker length is target-dependent.
| PROTAC | Linker | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| PROTAC A | Thalidomide-O-C3 -Warhead | Protein X | HEK293 | >1000 | <20 |
| PROTAC B | Thalidomide-O-C5 -Warhead | Protein X | HEK293 | 250 | 65 |
| PROTAC C | Thalidomide-O-C8 -Warhead | Protein X | HEK293 | 50 | >90 |
| PROTAC D | Thalidomide-O-PEG3 -Warhead | Protein X | HEK293 | 75 | >85 |
Issue 2: Off-Target Effects and Neosubstrate Degradation
Initial Assessment:
-
Proteomics Analysis: Perform global proteomics (e.g., mass spectrometry) to identify all proteins that are degraded upon treatment with your PROTAC.
-
Validate Off-Targets: Confirm the degradation of potential off-targets using Western blotting.
Troubleshooting Table:
| Potential Cause | Suggested Action | Expected Outcome |
| "Molecular Glue" Effect of Thalidomide | Thalidomide and its derivatives can induce the degradation of endogenous "neosubstrates" like IKZF1 and GSPT1. | Assess the degradation of known neosubstrates by Western blot. |
| Promiscuous Warhead | The ligand for your target protein may have affinity for other proteins. | Redesign the warhead to improve selectivity. |
| Linker-Induced Off-Target Degradation | The linker itself can influence the conformation of the ternary complex, leading to the degradation of unintended proteins. | Modify the linker length, composition, or attachment points. |
Experimental Protocols
Protocol 1: DC50 and Dmax Determination by Western Blotting
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of your PROTAC in cell culture medium. Include a vehicle control (e.g., DMSO).
-
Treat the cells with the PROTAC dilutions for the desired time (e.g., 24 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody (e.g., GAPDH, β-actin).
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.
-
Calculate the percentage of protein remaining relative to the vehicle control.
-
Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET™)
-
Cell Line Preparation:
-
Use a cell line endogenously expressing the target protein tagged with HiBiT and stably expressing LgBiT.
-
Express a HaloTag® fusion of CRBN.
-
-
Assay Procedure:
-
Plate the engineered cells in a 96-well plate.
-
Add the HaloTag® ligand (NanoBRET™ 618) to label the CRBN.
-
Add serial dilutions of the PROTAC.
-
Add the Nano-Glo® HiBiT substrate.
-
Read the luminescence at 460 nm (donor) and >610 nm (acceptor) on a luminometer.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
A bell-shaped curve when plotting the BRET ratio against PROTAC concentration indicates ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following components:
-
Recombinant E1 activating enzyme
-
Recombinant E2 conjugating enzyme (e.g., UBE2D2)
-
Recombinant CRBN/DDB1/CUL4A/RBX1 E3 ligase complex
-
Recombinant target protein
-
Biotinylated ubiquitin
-
ATP
-
PROTAC at various concentrations
-
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
-
Detection:
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Separate the reaction products by SDS-PAGE and transfer to a PVDF membrane.
-
Detect the ubiquitinated target protein by Western blotting using an anti-target protein antibody or streptavidin-HRP to detect biotinylated ubiquitin.
-
-
Data Analysis:
-
An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC-mediated ubiquitination.
-
Visualizations
PROTAC Mechanism of Action
Caption: The catalytic cycle of a PROTAC utilizing this compound.
Troubleshooting Workflow for Low Degradation
Caption: A decision tree for troubleshooting low degradation efficiency.
Ubiquitin-Proteasome System Signaling Pathway
Caption: Overview of the Ubiquitin-Proteasome System and PROTAC intervention.
References
Technical Support Center: Optimizing Linker Length for Thalidomide-O-C3-NH2 Based PROTACs
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the optimization of linker length for PROTACs utilizing the Thalidomide-O-C3-NH2 E3 ligase binder.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the linker in a this compound based PROTAC?
The linker in a Proteolysis Targeting Chimera (PROTAC) is a crucial component that connects the target protein binder to the E3 ligase binder (in this case, this compound). Its primary role is to enable the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase (Cereblon/CRBN). The linker's length, rigidity, and composition directly influence the proximity and relative orientation of the target protein and the E3 ligase, which is critical for efficient ubiquitination and subsequent degradation of the target protein.
Q2: What are the common types of linkers used with Thalidomide-based PROTACs?
The most common linkers are polyethylene glycol (PEG) chains and alkyl chains. PEG linkers are generally more flexible and can improve solubility, while alkyl chains offer more rigidity. The choice of linker type depends on the specific target protein and the desired properties of the PROTAC.
Q3: How does linker length impact the efficacy of a PROTAC?
Linker length is a critical parameter that requires careful optimization.
-
Too short: A short linker may lead to steric hindrance, preventing the formation of a stable ternary complex.
-
Too long: An excessively long linker can result in an unstable or unproductive ternary complex, leading to reduced degradation efficiency. It can also lead to the "hook effect," where high concentrations of the PROTAC inhibit ternary complex formation.
-
Optimal length: The optimal linker length facilitates the ideal protein-protein interactions within the ternary complex, maximizing the rate of ubiquitination and subsequent degradation.
Q4: What is the "hook effect" in the context of PROTACs?
The "hook effect" describes a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the desired ternary complex, thus inhibiting the degradation process. Optimizing the linker can help mitigate the hook effect by promoting more stable ternary complex formation.
Troubleshooting Guide
Problem 1: My PROTAC shows low or no degradation of the target protein.
| Possible Cause | Suggested Solution |
| Suboptimal Linker Length | Synthesize a library of PROTACs with varying linker lengths (e.g., PEG2, PEG3, PEG4, etc.) to identify the optimal length for ternary complex formation. |
| Poor Cell Permeability | Modify the linker to improve the physicochemical properties of the PROTAC. For example, incorporating more polar groups can enhance solubility. |
| Unproductive Ternary Complex | Alter the linker attachment point on the target protein binder or the E3 ligase binder to promote a more productive orientation. |
| Low Binding Affinity | Confirm the binding affinity of your target protein binder and this compound to their respective proteins using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC). |
Problem 2: My PROTAC lacks selectivity and degrades off-target proteins.
| Possible Cause | Suggested Solution |
| Unfavorable Ternary Complex Conformation | Modifying the linker length and rigidity can alter the conformation of the ternary complex, potentially increasing selectivity for the intended target. |
| Off-Target Binding of the PROTAC | Characterize the binding profile of your PROTAC to identify any off-target interactions. Redesigning the target protein binder may be necessary. |
Problem 3: My PROTAC exhibits poor solubility or cell permeability.
| Possible Cause | Suggested Solution |
| High Lipophilicity | Incorporate more hydrophilic moieties into the linker, such as PEG units, to improve solubility and permeability. |
| High Molecular Weight | While challenging to address without significant redesign, minor modifications to the linker that reduce molecular weight without compromising activity can be explored. |
Experimental Protocols
1. Synthesis of a PROTAC Library with Varying Linker Lengths
A common approach is to use click chemistry for the efficient synthesis of a PROTAC library.
-
Step 1: Synthesize the target protein binder with an azide or alkyne functional group.
-
Step 2: Synthesize a series of PEG or alkyl linkers of varying lengths, with complementary azide and alkyne functionalities at each end.
-
Step 3: Synthesize the this compound moiety with an appropriate functional group for click chemistry.
-
Step 4: Ligate the target protein binder and the E3 ligase binder with the different linkers using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
Step 5: Purify each PROTAC using techniques like HPLC.
2. Western Blot for Measuring Target Protein Degradation
-
Step 1: Plate cells and allow them to adhere overnight.
-
Step 2: Treat the cells with a range of concentrations of each PROTAC from your library for a specific duration (e.g., 24 hours).
-
Step 3: Lyse the cells and quantify the total protein concentration.
-
Step 4: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Step 5: Probe the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH).
-
Step 6: Incubate with a secondary antibody and visualize the protein bands.
-
Step 7: Quantify the band intensities to determine the extent of target protein degradation for each PROTAC and calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Quantitative Data Summary
The following table summarizes hypothetical data from an experiment aimed at optimizing the linker length for a this compound based PROTAC targeting Protein X.
| PROTAC | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PROTAC-1 | PEG | 8 | 500 | 45 |
| PROTAC-2 | PEG | 11 | 150 | 85 |
| PROTAC-3 | PEG | 14 | 50 | 95 |
| PROTAC-4 | PEG | 17 | 200 | 70 |
| PROTAC-5 | Alkyl | 8 | >1000 | <20 |
| PROTAC-6 | Alkyl | 11 | 400 | 60 |
| PROTAC-7 | Alkyl | 14 | 100 | 90 |
| PROTAC-8 | Alkyl | 17 | 600 | 50 |
Visualizations
Caption: Workflow for PROTAC Linker Optimization.
Technical Support Center: Addressing Solubility Challenges of Thalidomide-O-C3-NH2 PROTACs
This technical support center is designed for researchers, scientists, and drug development professionals encountering solubility issues with Thalidomide-O-C3-NH2 based PROTACs. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: Why do my this compound based PROTACs exhibit poor aqueous solubility?
A1: The poor solubility of these PROTACs is often attributed to their high molecular weight and significant lipophilicity, which places them in the "beyond Rule of Five" (bRo5) chemical space. The relatively short and hydrophobic C3 alkyl linker contributes to a large nonpolar surface area, a primary driver of low aqueous solubility.
Q2: I'm observing precipitation of my PROTAC when diluting from a DMSO stock into my aqueous assay buffer. What are the initial steps to troubleshoot this?
A2: This is a common issue. Here are some immediate steps to take:
-
Optimize DMSO Concentration: Ensure the final concentration of DMSO in your aqueous buffer is as low as possible (typically <1%, ideally <0.5%) to minimize its effect on the assay and the solubility of the PROTAC.
-
Slow Addition and Mixing: Add the DMSO stock solution to the aqueous buffer slowly while vortexing or stirring to avoid localized high concentrations that can cause immediate precipitation.
-
Sonication: Gentle sonication of the final solution can sometimes help dissolve small precipitates, but be aware that this may not result in a thermodynamically stable solution over time.
Q3: What are the primary strategies to improve the solubility of a pre-synthesized this compound PROTAC for in vitro assays?
A3: For an existing PROTAC molecule, the focus is on formulation strategies. These can be broadly categorized as:
-
Simple Formulation Adjustments: This includes the use of co-solvents, adjusting the pH of the buffer, and adding surfactants.
-
Advanced Formulation Technologies: For more challenging solubility issues, techniques like creating amorphous solid dispersions (ASDs) or using cyclodextrin complexes can be employed.
Q4: Can modifying the linker from the C3 alkyl chain improve solubility?
A4: Yes, linker modification is a key strategy during the PROTAC design phase. Replacing the hydrophobic alkyl chain with more hydrophilic linkers, such as polyethylene glycol (PEG) linkers, can significantly improve aqueous solubility. Incorporating ionizable groups, like a piperazine ring, into the linker can also enhance solubility in a pH-dependent manner.
Q5: Is the "hook effect" observed in my degradation assays related to the solubility of my PROTAC?
A5: The hook effect, where the degradation of the target protein decreases at very high PROTAC concentrations, is not a direct solubility issue. It arises from the formation of unproductive binary complexes (PROTAC-target protein or PROTAC-E3 ligase) that predominate at high concentrations and prevent the formation of the productive ternary complex required for degradation. While not a solubility problem, it's a crucial factor to consider when interpreting dose-response curves.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate in assay buffer upon dilution from DMSO stock. | Low intrinsic aqueous solubility of the PROTAC. | 1. Prepare a high-concentration stock solution in 100% DMSO. 2. Perform serial dilutions in the assay buffer, ensuring the final DMSO concentration is compatible with the assay (typically <1%). 3. Consider using a buffer containing a small percentage of a co-solvent (see Table 1 ) or a non-ionic surfactant like Tween-20 (0.01-0.1%) or Pluronic F-68 to aid in solubilization. |
| Inconsistent or non-reproducible results in cellular degradation assays. | PROTAC precipitating out of the solution over the course of the experiment. | 1. Prepare fresh dilutions of the PROTAC immediately before each experiment. 2. Perform a kinetic solubility assay (see Experimental Protocol 1 ) in your specific assay buffer to understand its stability over the experimental duration. 3. If solubility is a persistent issue, consider formulating the PROTAC as an amorphous solid dispersion (see Experimental Protocol 2 ). |
| Low degradation efficiency (high DC50, low Dmax). | Poor bioavailability due to low solubility, preventing the PROTAC from reaching its intracellular target. | 1. Confirm target engagement and ternary complex formation using biophysical assays (e.g., NanoBRET™). 2. If target engagement is confirmed, focus on improving solubility through formulation strategies (co-solvents, ASDs) to increase the intracellular concentration of the PROTAC. 3. During the design phase, consider synthesizing analogues with more soluble linkers (see Table 2 ). |
Quantitative Data Summary
Table 1: Impact of Co-solvents on PROTAC Solubility (Representative Data)
| Co-solvent | Typical Concentration Range in Final Buffer | Fold Increase in Solubility (Approximate) | Considerations |
| Ethanol | 1-5% | 2-5 | Can affect cell viability at higher concentrations. |
| PEG-300 / PEG-400 | 1-10% | 5-20 | Generally well-tolerated by cells. |
| N-methyl-2-pyrrolidone (NMP) | 1-5% | 10-50 | Higher potential for cellular toxicity. |
Note: The fold increase in solubility is highly dependent on the specific PROTAC structure and the aqueous buffer used. This table provides general guidance.
Table 2: Impact of Linker Modification on PROTAC Efficacy and Physicochemical Properties (Representative Data for Thalidomide-Based PROTACs)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) | General Solubility Trend |
| Alkyl | ~10 | 15 | >90 | Lower |
| Alkyl | ~13 | 5 | >95 | Lower |
| PEG | ~12 | 8 | >95 | Higher |
| PEG | ~15 | 3 | >98 | Higher |
Note: This data is illustrative and compiled from various studies on thalidomide-based PROTACs. The optimal linker type and length are target-dependent and require empirical validation. Generally, replacing alkyl linkers with PEG linkers of similar length improves aqueous solubility.
Experimental Protocols
Experimental Protocol 1: Kinetic Solubility Assay
Objective: To determine the kinetic solubility of a this compound based PROTAC in a buffered aqueous solution.
Materials:
-
This compound based PROTAC
-
DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4 (or other relevant aqueous buffer)
-
HPLC system with a UV detector or LC-MS
-
96-well microplate
-
Plate shaker
-
0.45 µm filter plate
Procedure:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO.
-
Sample Preparation: In triplicate, add 2 µL of the 10 mM PROTAC stock solution to 198 µL of PBS (pH 7.4) in the wells of a 96-well plate. This results in a final theoretical concentration of 100 µM with 1% DMSO.
-
Incubation: Seal the plate and shake at room temperature for 2 hours.
-
Filtration: After incubation, filter the samples through a 0.45 µm filter plate to remove any precipitated compound.
-
Quantification: Analyze the filtrate by HPLC-UV or LC-MS. Create a standard curve using known concentrations of the PROTAC to determine the concentration of the dissolved compound in the filtrate. The measured concentration represents the kinetic solubility.
Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
Objective: To prepare an amorphous solid dispersion of a this compound based PROTAC to enhance its aqueous solubility.
Materials:
-
This compound based PROTAC
-
Polymer (e.g., HPMCAS-MG, PVP/VA 64, Soluplus®)
-
Volatile organic solvent (e.g., acetone, methanol, or a mixture)
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Dissolution: Weigh the desired amounts of the PROTAC and the polymer (e.g., for a 20% drug loading, use a 1:4 ratio of PROTAC to polymer). Dissolve both components completely in a minimal amount of the chosen organic solvent in a round-bottom flask.
-
Solvent Evaporation: Attach the flask to a rotary evaporator and remove the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Drying: A thin film of the solid dispersion will form on the wall of the flask. Further dry the film under high vacuum in a vacuum oven for 24-48 hours to remove any residual solvent.
-
Collection: Scrape the dried film from the flask to obtain the ASD as a powder.
-
Characterization (Recommended): Analyze the ASD using powder X-ray diffraction (PXRD) to confirm its amorphous nature and differential scanning calorimetry (DSC) to determine the glass transition temperature (Tg).
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Workflow for improving PROTAC solubility.
Caption: Troubleshooting logic for initial precipitation issues.
Technical Support Center: Enhancing Cell Permeability of Thalidomide-O-C3-NH2 Conjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C3-NH2 conjugates. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to cell permeability during your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound-based PROTAC shows high biochemical potency but low activity in cell-based assays. Could this be a cell permeability issue?
A1: Yes, a significant drop in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. For a PROTAC to be effective, it must cross the cell membrane to engage its intracellular target and the Cereblon (CRBN) E3 ligase.[1][2] Molecules with high molecular weight and a large polar surface area, which are common characteristics of PROTACs, often struggle with passive diffusion across the lipid bilayer of the cell membrane.
Q2: What are the key physicochemical properties of my this compound conjugate that influence its cell permeability?
A2: Several factors are critical:
-
Molecular Weight (MW): PROTACs are typically large molecules, often exceeding the "Rule of 5" guideline of 500 Da, which can negatively impact passive diffusion.
-
Polar Surface Area (PSA): A high PSA can reduce membrane permeability. While the C3-NH2 linker is relatively short, the overall PSA of the conjugate, including the target-binding ligand, is a crucial consideration.
-
Lipophilicity (LogP): A delicate balance is required. The molecule needs to be lipophilic enough to partition into the cell membrane but also sufficiently soluble in the aqueous cytoplasm.
-
Hydrogen Bond Donors (HBD): A high number of hydrogen bond donors can impede cell permeability.
-
Conformational Flexibility: The three-dimensional shape of the PROTAC is vital. Some PROTACs can adopt folded, "chameleon-like" conformations that shield polar groups, thereby enhancing membrane permeability.[3][4]
Q3: How can I experimentally determine the cell permeability of my conjugate?
A3: Two standard in vitro assays are widely used:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to passively diffuse across an artificial lipid membrane. It is a good first screen for passive permeability.[3]
-
Caco-2 Permeability Assay: This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier mimicking the intestinal epithelium. It provides a more comprehensive assessment of permeability, including the potential for active transport and efflux.
Q4: My Caco-2 assay shows a high efflux ratio. What does this signify and what are my options?
A4: An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests that your conjugate is a substrate for active efflux transporters, such as P-glycoprotein (P-gp). These transporters actively pump the compound out of the cell, reducing its intracellular concentration.
-
Confirmation: To confirm the involvement of specific efflux transporters, you can perform the Caco-2 assay in the presence of known inhibitors (e.g., verapamil for P-gp). A significant increase in the apical-to-basolateral permeability in the presence of the inhibitor would confirm that your compound is an efflux substrate.
-
Mitigation Strategies: If efflux is confirmed, you can consider structural modifications to your PROTAC to reduce its affinity for the transporter. This may involve altering the linker or the target-binding ligand.
Troubleshooting Guides
Problem 1: Low or Inconsistent Target Protein Degradation in Cellular Assays
-
Possible Cause: Poor cell permeability of the this compound conjugate.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Confirm the purity and identity of your synthesized conjugate using analytical methods such as LC-MS and NMR.
-
Assess Solubility: Determine the solubility of your compound in the cell culture medium. Poor solubility can lead to precipitation and inaccurate dosing. The use of a co-solvent like DMSO is common, but the final concentration should be kept low (typically <0.5%) to avoid cellular toxicity.
-
Perform a Permeability Assay: Directly measure the permeability using the PAMPA or Caco-2 assays as detailed in the protocols below.
-
Optimize Dosing and Incubation Time: Conduct dose-response and time-course experiments to determine if higher concentrations or longer incubation times can overcome potential permeability limitations.
-
Structural Modification: If poor permeability is confirmed, consider synthesizing analogs with modified linkers. Shorter or more rigid linkers can sometimes improve permeability.
-
Problem 2: Low Compound Recovery in Permeability Assays
-
Possible Cause: Non-specific binding of the compound to the assay plates or high retention within the cell monolayer.
-
Troubleshooting Steps:
-
Use Low-Binding Plates: Employ commercially available low-adsorption plates for all steps of the assay.
-
Include a Detergent: Adding a small amount of a non-ionic detergent (e.g., 0.1% Tween-20) to the receiver solution can help to reduce non-specific binding.
-
Check Compound Stability: Ensure your compound is stable in the assay buffer over the course of the experiment.
-
Quantitative Data Summary
The following tables provide representative permeability data for thalidomide and a hypothetical this compound conjugate. These values are for illustrative purposes and actual experimental results may vary.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Thalidomide | C₁₃H₁₀N₂O₄ | 258.23 |
| This compound | C₁₆H₁₇N₃O₅ | 331.33 |
Table 2: Experimental Permeability Data (Representative Values)
| Compound | Assay | Apparent Permeability (Papp) (10⁻⁶ cm/s) | Permeability Class |
| Thalidomide | Caco-2 (A-B) | 1.5 - 5.0 | Moderate |
| Hypothetical this compound PROTAC | PAMPA | 0.5 - 1.5 | Low to Moderate |
| Caco-2 (A-B) | < 1.0 | Low | |
| Caco-2 (B-A) | 1.0 - 2.0 | Low to Moderate | |
| Efflux Ratio (B-A / A-B) | > 2.0 | Potential Efflux | |
| Propranolol (High Permeability Control) | PAMPA / Caco-2 | > 10.0 | High |
| Atenolol (Low Permeability Control) | PAMPA / Caco-2 | < 1.0 | Low |
Note: The permeability of a full PROTAC molecule incorporating this compound will be highly dependent on the properties of the linked target-binding ligand.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Objective: To assess the passive permeability of a this compound conjugate.
Materials:
-
96-well filter plates (Donor plate)
-
96-well acceptor plates
-
Phospholipid solution (e.g., 2% lecithin in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test compound stock solution (in DMSO)
-
Control compounds (high and low permeability)
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.
-
Preparation of Donor Plate: Carefully apply 5 µL of the phospholipid solution to the membrane of each well in the donor filter plate. Allow the solvent to evaporate for approximately 5 minutes.
-
Preparation of Test Compound Solutions: Prepare the test and control compounds in PBS at the desired final concentration (e.g., 10 µM). The final DMSO concentration should be kept low (e.g., <1%).
-
Assay Initiation: Add 150 µL of the compound solutions to the donor plate wells. Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubation: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.
-
Quantification: After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.
-
Calculation of Permeability Coefficient (Pe): The effective permeability is calculated using established formulas.
Caco-2 Permeability Assay
Objective: To evaluate the bidirectional permeability and potential for active efflux of a this compound conjugate.
Materials:
-
Caco-2 cells
-
24-well Transwell plates with polycarbonate membrane inserts
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and antibiotics)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM HEPES, pH 7.4)
-
Test compound stock solution (in DMSO)
-
Lucifer Yellow (for monolayer integrity check)
-
TEER meter
-
LC-MS/MS system for analysis
Procedure:
-
Cell Seeding and Differentiation: Seed Caco-2 cells onto the Transwell inserts and culture for 21 days to allow for differentiation and formation of a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer. Optionally, perform a Lucifer Yellow permeability test to further confirm monolayer integrity.
-
Transport Experiment:
-
On the day of the experiment, wash the cell monolayers twice with pre-warmed transport buffer at 37°C.
-
For Apical to Basolateral (A→B) permeability: Add the test compound solution to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B→A) permeability: Add the test compound solution to the basolateral (donor) compartment and fresh transport buffer to the apical (receiver) compartment.
-
-
Incubation: Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Sampling and Quantification: At the end of the incubation, take samples from both the donor and receiver compartments and analyze the compound concentration by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): Calculate the Papp values for both A-B and B-A directions using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
-
Calculate the Efflux Ratio: Efflux Ratio = Papp (B-A) / Papp (A-B).
Visualizations
PROTAC Mechanism of Action
References
How to avoid the hook effect with Thalidomide-O-C3-NH2 PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with Thalidomide-O-C3-NH2 PROTACs, with a specific focus on mitigating the "hook effect."
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs?
A1: The hook effect is a phenomenon observed with PROTACs where increasing the concentration beyond an optimal point leads to a decrease in target protein degradation.[1][2] This results in a characteristic bell-shaped dose-response curve.[2][3] The underlying cause is the formation of non-productive binary complexes (PROTAC-Target or PROTAC-E3 Ligase) at high concentrations, which predominate over the productive ternary complex (Target-PROTAC-E3 Ligase) required for ubiquitination and subsequent degradation.[4]
Q2: Why are this compound PROTACs susceptible to the hook effect?
A2: Like other PROTACs, those utilizing a thalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase are susceptible to the hook effect. At excessive concentrations, the PROTAC can saturate both the target protein and CRBN, leading to the formation of separate binary complexes that are unable to induce degradation. The specific linker, in this case, -O-C3-NH2, influences the geometry and stability of the ternary complex, which can also impact the concentration at which the hook effect becomes apparent.
Q3: How can I confirm that the reduced degradation I'm observing is due to the hook effect?
A3: The most direct way to confirm a hook effect is to perform a wide dose-response experiment. Test your this compound PROTAC over a broad concentration range, from picomolar to high micromolar. If you observe a bell-shaped curve where degradation is potent at an intermediate concentration but decreases at higher concentrations, the hook effect is the likely cause.
Q4: Can the hook effect lead to other experimental artifacts?
Troubleshooting Guide: Mitigating the Hook Effect
This guide provides a systematic approach to diagnosing and overcoming the hook effect during your experiments.
Problem: Decreased target protein degradation observed at high concentrations of your this compound PROTAC.
Visual Cue: Your Western blot or other protein quantification method shows a bell-shaped dose-response curve.
Caption: A troubleshooting workflow for diagnosing and mitigating the PROTAC hook effect.
Solutions & Experimental Protocols
1. Optimize PROTAC Concentration
The most straightforward strategy is to identify and use the optimal concentration range for your PROTAC.
-
Action: Perform a detailed dose-response analysis to accurately determine the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation). For subsequent experiments, use concentrations at or slightly below the determined Dmax to ensure you are in the productive range of the curve.
-
Experimental Protocol: See "Protocol 1: Dose-Response Analysis by Western Blot" below.
2. Optimize Incubation Time
PROTAC-mediated degradation is a kinetic process. The hook effect can sometimes be time-dependent.
-
Action: Perform a time-course experiment at a concentration known to be in the hook effect range. It's possible that at earlier time points, a productive ternary complex can still form before being overwhelmed by binary complexes.
-
Experimental Protocol: Seed cells and treat with a fixed, high concentration of your PROTAC. Harvest cell lysates at various time points (e.g., 2, 4, 8, 12, 24 hours) and analyze target protein levels by Western blot.
3. Directly Assess Ternary Complex Formation
The hook effect is a direct consequence of an imbalance between binary and ternary complexes. Biophysical assays can provide direct evidence of ternary complex formation and help rationalize the dose-response curve.
-
Action: Use in-cell or in-vitro biophysical assays to measure the formation of the Target-PROTAC-CRBN complex across a range of PROTAC concentrations. A bell-shaped curve in these assays often correlates with the hook effect seen in degradation experiments.
-
Experimental Protocol: See "Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET)" below.
4. Rule out Cellular Toxicity
At very high concentrations, some compounds can exhibit off-target toxicity, which could confound degradation results by affecting the cellular protein synthesis or degradation machinery.
-
Action: Perform a cell viability assay using the same concentrations and incubation times as your degradation experiment.
-
Experimental Protocol: See "Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)" below.
Quantitative Data Summary
The optimal concentrations for CRBN-based PROTACs are highly dependent on the specific target and the cell line used. However, the following table provides a general reference for expected values.
| Parameter | Typical Range for CRBN-based PROTACs | Description |
| DC50 | 0.1 nM - 500 nM | The concentration of PROTAC required to degrade 50% of the target protein. |
| Dmax | 70% - 95% | The maximum percentage of target protein degradation achieved. |
| Hook Effect Onset | > 1 µM | The concentration at which degradation efficiency begins to decrease. This can vary significantly. |
This table presents typical data for illustrative purposes. Actual values must be determined empirically for your specific system.
Key Experimental Protocols
Protocol 1: Dose-Response Analysis by Western Blot
This protocol is designed to determine the DC50, Dmax, and the onset of the hook effect for a this compound PROTAC.
-
Cell Seeding: Plate your cells of interest in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of your PROTAC in DMSO. A typical starting concentration is 100 µM, with 1:3 or 1:5 dilutions.
-
Treatment: Treat the cells with the serially diluted PROTAC for a fixed duration (e.g., 18-24 hours). Include a vehicle-only (DMSO) control.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration for each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to normalize for protein loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Develop with an ECL substrate and image the blot.
-
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Plot the normalized protein levels against the log of the PROTAC concentration to generate the dose-response curve.
Caption: Experimental workflow for a Western Blot-based dose-response analysis.
Protocol 2: In-Cell Ternary Complex Formation Assay (NanoBRET)
This assay measures the proximity of the target protein and CRBN inside living cells, providing a direct readout of ternary complex formation.
-
Plasmid Transfection: Co-transfect cells (e.g., HEK293T) with two plasmids: one expressing the target protein fused to a NanoLuc® luciferase and another expressing CRBN fused to a HaloTag®.
-
Cell Seeding: After 24 hours, plate the transfected cells into a white, 96-well assay plate.
-
HaloTag Labeling: Add the fluorescent HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
PROTAC Addition: Add the serially diluted this compound PROTAC to the wells.
-
Substrate Addition: Add the Nano-Glo® Live Cell Substrate.
-
Signal Measurement: Immediately measure luminescence at two wavelengths (donor emission at ~460 nm and acceptor emission at >600 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission). Plot the ratio against the PROTAC concentration. A bell-shaped curve indicates ternary complex formation followed by the hook effect.
Protocol 3: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol assesses cytotoxicity by measuring ATP levels, which are indicative of metabolically active cells.
-
Cell Seeding: Plate cells in a white, 96-well assay plate at the same density used for degradation experiments.
-
Treatment: Treat cells with the same serial dilutions of your PROTAC used in the dose-response experiment.
-
Incubation: Incubate for the same duration as your degradation assay (e.g., 18-24 hours).
-
Reagent Addition: Add CellTiter-Glo® Reagent to each well, which lyses the cells and provides the substrate for the luciferase reaction.
-
Signal Measurement: Shake the plate to induce lysis and then measure luminescence on a plate reader.
-
Data Analysis: Plot luminescence signal against PROTAC concentration. A significant drop in signal at high concentrations indicates cytotoxicity.
Signaling Pathway and Mechanism
Caption: The mechanism of PROTAC action and the cause of the hook effect at high concentrations.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Critical assessment of targeted protein degradation as a research tool and pharmacological modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Automated Analysis of Complex Biphasic PROTAC Dose Response Data at Scale in Drug Development [genedata.com]
Thalidomide-O-C3-NH2 off-target effects and neosubstrate degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Thalidomide-O-C3-NH2. This resource addresses common issues related to its off-target effects and the degradation of neosubstrates.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic ligand for the E3 ubiquitin ligase Cereblon (CRBN). It is a derivative of thalidomide and is commonly used as a building block in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] The primary mechanism of action involves binding to CRBN, which is a component of the CUL4-DDB1 E3 ubiquitin ligase complex. This binding event can then be exploited by PROTACs to bring a target protein of interest into proximity with the E3 ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.
Q2: What are "neosubstrates" in the context of thalidomide and its analogs?
Neosubstrates are proteins that are not the natural targets of the CRBN E3 ligase complex but are recognized and targeted for degradation in the presence of thalidomide or its analogs.[3] The binding of the thalidomide moiety to CRBN alters its substrate specificity, creating a new binding surface that can recruit these neosubstrates.[4] This can lead to both therapeutic effects and off-target toxicities.
Q3: What are the known off-target neosubstrates of thalidomide-based CRBN ligands?
Several proteins have been identified as neosubstrates for thalidomide and its derivatives. The degradation of these proteins can lead to unintended biological consequences. Some of the well-characterized neosubstrates include:
-
Ikaros (IKZF1) and Aiolos (IKZF3): These are lymphoid transcription factors, and their degradation is associated with the immunomodulatory and anti-myeloma effects of thalidomide analogs.
-
Casein Kinase 1α (CK1α): Degradation of CK1α is linked to the therapeutic effect of lenalidomide in myelodysplastic syndrome with deletion of chromosome 5q.
-
SALL4: This is a transcription factor involved in embryonic development, and its degradation is thought to be a key contributor to the teratogenic effects of thalidomide.
-
ZFP91, ZNF692, ZNF276, ZNF653, and ZNF827: These are zinc finger proteins that have been identified as potential neosubstrates.
Q4: How can I differentiate between on-target and off-target protein degradation?
Distinguishing between the intended on-target degradation and off-target neosubstrate degradation is crucial. Here are some strategies:
-
Global Proteomics: Techniques like Tandem Mass Tag (TMT) or Stable Isotope Labeling by Amino acids in Cell culture (SILAC) based mass spectrometry can provide an unbiased, proteome-wide view of protein level changes upon treatment with your this compound-based PROTAC. Shorter treatment times (e.g., < 6 hours) are often used to identify direct targets.
-
Western Blotting: Validate the proteomics data by performing Western blots for known high-interest neosubstrates (e.g., IKZF1, SALL4) in parallel with your target protein.
-
Control Compounds: Use a negative control PROTAC with an inactive E3 ligase ligand or a warhead that does not bind the target protein to ensure the observed degradation is dependent on the formation of a ternary complex.
Q5: What is the "hook effect" and how can I mitigate it?
The "hook effect" is a phenomenon observed with PROTACs where degradation efficiency decreases at very high concentrations. This occurs because the bifunctional nature of the PROTAC leads to the formation of binary complexes (Target-PROTAC or PROTAC-E3 ligase) instead of the productive ternary complex (Target-PROTAC-E3 ligase) required for degradation.
Mitigation Strategies:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the bell-shaped curve of the hook effect.
-
Lower Concentrations: Use lower concentrations of the PROTAC to favor the formation of the ternary complex.
Troubleshooting Guides
Issue 1: No or Weak Degradation of the Target Protein
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | PROTACs are often large molecules and may have poor cell permeability. Confirm target engagement within the cell using a Cellular Thermal Shift Assay (CETSA) or NanoBRET™ Target Engagement Assay. |
| Inefficient Ternary Complex Formation | The linker length and composition are critical for the formation of a stable ternary complex. If possible, synthesize and test PROTACs with different linker lengths and compositions. |
| Low E3 Ligase Expression | The cell line used may have low endogenous expression of CRBN. Confirm CRBN expression levels by Western blot or qPCR. |
| Suboptimal PROTAC Concentration | The concentration of the PROTAC may be too high (leading to the hook effect) or too low. Perform a comprehensive dose-response experiment. |
| Incorrect Incubation Time | Protein degradation is a time-dependent process. Perform a time-course experiment (e.g., 2, 4, 8, 16, 24 hours) to determine the optimal degradation time. |
| Proteasome Inhibition | Ensure the proteasome is active. As a control, co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). An accumulation of the target protein would indicate that the degradation machinery is being engaged. |
| Rapid Protein Synthesis | The rate of new protein synthesis may be compensating for the degradation. Co-treat with a protein synthesis inhibitor like cycloheximide (CHX) to measure the degradation rate more accurately. |
Issue 2: High Background or Non-Specific Bands in Western Blot
| Potential Cause | Troubleshooting Step |
| Antibody Specificity | The primary antibody may not be specific to the target protein. Validate the antibody using positive and negative controls (e.g., knockout/knockdown cell lines). |
| Insufficient Blocking | Inadequate blocking of the membrane can lead to non-specific antibody binding. Optimize blocking conditions by trying different blocking agents (e.g., 5% non-fat milk, BSA) and incubation times. |
| Protein Overload | Loading too much protein can cause smearing and non-specific bands. Determine the optimal protein concentration by running a dilution series of your lysate. |
| Sample Degradation | Proteases in the cell lysate can degrade the target protein. Always use fresh lysates and include a protease inhibitor cocktail in your lysis buffer. |
Issue 3: Inconsistent Degradation Results Between Experiments
| Potential Cause | Troubleshooting Step |
| Cell Passage Number | High passage numbers can lead to changes in cell physiology and protein expression. Use cells within a consistent and low passage number range for all experiments. |
| Compound Stability/Solubility | Poor solubility or degradation of the PROTAC in cell culture media can lead to variable results. Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) and prepare fresh dilutions for each experiment. |
| Inconsistent Cell Density | Variations in cell confluency at the time of treatment can affect the outcome. Seed cells at a consistent density to ensure they are in a similar growth phase for each experiment. |
Quantitative Data
Table 1: Representative Binding Affinities of Thalidomide Analogs to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method |
| Pomalidomide | ~250 nM | Varies by study |
| Lenalidomide | ~445 nM | SPR |
| Thalidomide | Micromolar range | Varies by study |
Table 2: Representative Degradation Performance of Thalidomide-Based PROTACs
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| dBET1 | BRD4 | 1.8 | >95 | Varies by study |
| Representative PROTAC | BTK | 6.6 | >90 | Varies by study |
DC50: Concentration of the PROTAC required to degrade 50% of the target protein. Dmax: Maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blot for Protein Degradation
Objective: To quantify the levels of a target protein and known neosubstrates following treatment with a this compound-based PROTAC.
Methodology:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat cells with various concentrations of the PROTAC and a vehicle control (e.g., DMSO) for the desired time points.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and add Laemmli sample buffer. Boil samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against the target protein, a known neosubstrate (e.g., IKZF1), and a loading control (e.g., GAPDH, β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the target protein and neosubstrate levels to the loading control.
Immunoprecipitation (IP) for Ubiquitination Assay
Objective: To determine if the target protein is ubiquitinated upon PROTAC treatment.
Methodology:
-
Cell Treatment and Lysis: Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins. Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody specific for the target protein overnight.
-
Pull-down: Add Protein A/G magnetic beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Western Blot: Analyze the eluate by Western blot using an anti-ubiquitin antibody to detect the ubiquitination of the target protein.
Quantitative Proteomics (TMT-based)
Objective: To obtain a global and unbiased profile of protein degradation and off-target effects.
Methodology:
-
Sample Preparation: Culture and treat cells with the PROTAC and controls. Lyse the cells and quantify the protein concentration.
-
Digestion: Reduce, alkylate, and digest the proteins into peptides using trypsin.
-
TMT Labeling: Label the peptides from each condition with a different isobaric Tandem Mass Tag (TMT) reagent.
-
Fractionation: Combine the labeled peptide samples and fractionate them using high-pH reversed-phase liquid chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify the relative abundance of proteins across the different conditions.
Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: Troubleshooting workflow for no or weak target protein degradation.
Caption: Signaling pathway of neosubstrate degradation mediated by a thalidomide analog.
References
Technical Support Center: Minimizing Non-Specific Binding of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers utilizing Thalidomide-based PROTACs. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you minimize non-specific binding and ensure the accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding in the context of Thalidomide-based PROTACs and why is it a concern?
A1: Non-specific binding refers to the interaction of a PROTAC molecule with proteins other than the intended target protein of interest (POI) and the E3 ligase (Cereblon, CRBN). This is a significant concern because it can lead to off-target effects, cellular toxicity, and misinterpretation of experimental data, such as inflated degradation efficacy or the appearance of unexpected phenotypes.
Q2: My Thalidomide-O-C3-NH2-based PROTAC shows high levels of off-target effects. What are the likely causes?
A2: High off-target effects with a PROTAC utilizing a this compound moiety can stem from several factors. The short, flexible C3 aliphatic linker can contribute to overall high lipophilicity of the PROTAC molecule. This increased lipophilicity can lead to non-specific hydrophobic interactions with a wide range of proteins and membranes. Additionally, the terminal amine group, if not properly functionalized, can introduce unwanted ionic interactions.
Q3: How can I experimentally assess the non-specific binding of my PROTAC?
A3: Several experimental approaches can be employed to evaluate non-specific binding:
-
Washout Assays: This method helps to distinguish between specific, high-affinity binding and non-specific, low-affinity interactions.
-
Competitive Binding Assays: Using a known CRBN ligand (like free thalidomide) or a ligand for the POI can help determine if the PROTAC is binding to its intended targets.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement in a cellular context. Non-specific binding is less likely to result in a significant thermal shift of a protein.
-
Proteomics-Based Approaches: Techniques like Tandem Mass Tag (TMT) based quantitative proteomics can provide a global view of protein level changes upon PROTAC treatment, revealing off-target degradation.
Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with Thalidomide-based PROTACs.
Problem 1: High background signal in cellular assays.
-
Possible Cause: Aggregation of the PROTAC molecule due to poor solubility, or non-specific binding to cell culture plates or cellular components.
-
Troubleshooting Steps:
-
Solubility Assessment: Determine the aqueous solubility of your PROTAC. Consider using formulation strategies like adding a small percentage of DMSO or other organic solvents.
-
Reduce Incubation Concentration: Titrate the PROTAC concentration to find the optimal range that induces POI degradation without causing high background.
-
Include Detergents: For in vitro assays, consider adding a low concentration of a non-ionic detergent (e.g., Tween-20) to reduce non-specific binding to plasticware.
-
Control Experiments: Use a negative control, such as an epimer of thalidomide that does not bind to CRBN, to construct a control PROTAC. This will help differentiate between CRBN-dependent and non-specific effects.
-
Problem 2: The "Hook Effect" is observed, leading to reduced degradation at high PROTAC concentrations.
-
Possible Cause: At high concentrations, the PROTAC can form binary complexes (PROTAC-POI or PROTAC-CRBN) that are less effective at forming the productive ternary complex (POI-PROTAC-CRBN) required for degradation.
-
Troubleshooting Steps:
-
Dose-Response Curve: Perform a wide dose-response experiment to identify the optimal concentration range for degradation and to characterize the hook effect.
-
Kinetic Analysis: Measure the rates of ternary complex formation and dissociation. A high rate of binary complex formation can contribute to the hook effect.
-
Quantitative Data Summary
The following tables provide a summary of how linker modifications can influence the physicochemical properties and binding characteristics of a hypothetical Thalidomide-based PROTAC.
Table 1: Impact of Linker Composition on Physicochemical Properties
| Linker Moiety | Lipophilicity (cLogP) | Aqueous Solubility (µM) |
| -O-C3-NH2 (Propyl) | 3.8 | 50 |
| -O-PEG3-NH2 | 2.5 | 250 |
| -O-C6-NH2 (Hexyl) | 5.2 | 10 |
Note: Data is representative and for illustrative purposes.
Table 2: Effect of Linker Length on Binding Affinity and Degradation
| Linker | Ternary Complex Affinity (Kd, nM) | POI Degradation (DC50, nM) | Off-Target Hits (Proteomics) |
| C3 | 150 | 100 | 25 |
| PEG3 | 50 | 20 | 5 |
| C6 | 200 | 150 | 40 |
Note: Data is representative and for illustrative purposes.
Experimental Protocols
Protocol 1: Cellular Washout Assay
-
Cell Plating: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Incubation: Treat the cells with your PROTAC at various concentrations for a defined period (e.g., 2 hours). Include a vehicle control.
-
Washout:
-
Washout Group: After incubation, remove the PROTAC-containing medium, wash the cells three times with fresh, pre-warmed medium, and then add fresh medium.
-
No Washout Group: Leave the PROTAC-containing medium on the cells.
-
-
Incubation: Incubate both groups for a further period to allow for protein degradation (e.g., 8 hours).
-
Cell Lysis and Analysis: Lyse the cells and analyze the levels of the POI by Western blot or another quantitative method. A sustained degradation of the POI in the washout group suggests specific, high-affinity binding.
Protocol 2: Competitive Binding Assay (CRBN)
-
Cell Lysate Preparation: Prepare cell lysates that overexpress CRBN.
-
Competitor Incubation: In a multi-well plate, add a fixed concentration of a fluorescently labeled thalidomide analog.
-
PROTAC Titration: Add increasing concentrations of your test PROTAC to the wells.
-
Incubation: Incubate the plate to allow for competitive binding to reach equilibrium.
-
Fluorescence Polarization Reading: Measure the fluorescence polarization. A decrease in polarization indicates that your PROTAC is displacing the fluorescent probe and binding to CRBN. Calculate the IC50 value from the resulting dose-response curve.
Visualizations
Caption: Mechanism of Action for a Thalidomide-based PROTAC.
Caption: Troubleshooting workflow for high non-specific binding.
Caption: Experimental workflow for PROTAC characterization.
Technical Support Center: Stability and Storage of Thalidomide-O-C3-NH2 based PROTACs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Thalidomide-O-C3-NH2 based Proteolysis Targeting Chimeras (PROTACs). This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the stability and storage of these molecules.
Troubleshooting Guides
This section provides solutions to specific issues you might encounter during your experiments.
Question 1: I am observing inconsistent or no degradation of my target protein.
Possible Causes & Solutions:
-
PROTAC Integrity:
-
Degradation: Thalidomide-based PROTACs can be susceptible to hydrolysis, especially at non-neutral pH. Ensure your stock solutions are fresh and have been stored properly.
-
Purity: Verify the purity of your PROTAC using methods like HPLC or LC-MS. Impurities can interfere with your assay.
-
-
Experimental Conditions:
-
"Hook Effect": At high concentrations, PROTACs can form binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex, leading to reduced degradation.[1] Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 nM to 10 µM) to determine the optimal concentration for degradation (DC50).[1]
-
Incubation Time: The kinetics of PROTAC-mediated degradation can vary. Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal incubation time for maximal degradation.
-
-
Cellular Factors:
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low CRBN expression is a common reason for failure.[1] Use Western blotting or qPCR to check CRBN levels.
-
Target Engagement: Ensure your PROTAC is entering the cells and binding to both the target protein and CRBN. A Cellular Thermal Shift Assay (CETSA) can be used to verify target engagement in intact cells.
-
Question 2: My PROTAC appears to be degrading in the experimental medium.
Possible Causes & Solutions:
-
Hydrolytic Instability: The thalidomide moiety is known to be susceptible to hydrolysis. The linker can also be a point of instability.
-
pH of Medium: Check the pH of your cell culture medium. Significant deviations from physiological pH (around 7.4) can accelerate degradation.
-
Serum Components: Enzymes present in fetal bovine serum (FBS) can metabolize PROTACs. Consider performing experiments in serum-free medium or using heat-inactivated serum to assess if serum components are causing degradation.
-
-
Solubility Issues: Poorly soluble PROTACs may precipitate out of solution, giving the appearance of degradation.
-
Visual Inspection: Carefully inspect your diluted solutions for any signs of precipitation.
-
Solvent Choice: Ensure the final concentration of the organic solvent (e.g., DMSO) in your medium is low and does not cause the PROTAC to precipitate.
-
Question 3: How can I confirm that the observed protein degradation is proteasome-dependent?
Solution:
To confirm that the degradation of your target protein is mediated by the ubiquitin-proteasome system, you can perform a co-treatment experiment with a proteasome inhibitor.
-
Experimental Setup: Treat your cells with your PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132 or bortezomib).
-
Expected Outcome: If the degradation is proteasome-dependent, the addition of the proteasome inhibitor should "rescue" the target protein from degradation, meaning its levels will be restored compared to treatment with the PROTAC alone.
Frequently Asked Questions (FAQs)
This section addresses general questions regarding the stability and storage of this compound based PROTACs.
Question 1: What are the recommended storage conditions for this compound based PROTACs?
Answer:
For optimal stability, this compound based PROTACs should be stored under the following conditions:
| Form | Storage Temperature | Duration | Notes |
| Lyophilized Powder | -20°C or -80°C | Long-term (years) | Protect from light and moisture. |
| Stock Solution (in DMSO) | -20°C or -80°C | Short to medium-term (months) | Aliquot to avoid repeated freeze-thaw cycles. Use anhydrous DMSO. |
| Aqueous Solutions | 2-8°C | Short-term (days) | Prepare fresh for each experiment due to potential for hydrolysis. |
Question 2: How does the O-C3-NH2 linker affect the stability of the PROTAC?
Answer:
The linker is a critical determinant of a PROTAC's physicochemical properties and stability.[]
-
Flexibility and Length: The C3 alkyl chain provides a degree of flexibility that can be important for the formation of a stable ternary complex. However, the optimal linker length is target-dependent.[]
-
Chemical Stability: Alkyl linkers are generally considered chemically stable. However, the ether linkage (-O-) and the terminal amine (-NH2) can be sites of metabolic activity in vivo.
-
Solubility: The overall hydrophobicity of the alkyl linker can contribute to poor aqueous solubility, which is a common challenge for PROTACs.
Question 3: What is the best way to prepare stock solutions of my PROTAC?
Answer:
-
Solvent Selection: High-purity, anhydrous DMSO is the most common solvent for preparing stock solutions of PROTACs.
-
Concentration: Prepare a high-concentration stock solution (e.g., 10 mM or higher) to minimize the volume of DMSO added to your experimental system.
-
Dissolution: Ensure the PROTAC is completely dissolved. Gentle warming and vortexing can aid in dissolution.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, light-protected vials to minimize freeze-thaw cycles and exposure to moisture and air.
Question 4: Can I lyophilize my this compound based PROTAC for long-term storage?
Answer:
Yes, lyophilization is an excellent method for the long-term storage of PROTACs as it removes water, which is a key component in hydrolytic degradation.
Question 5: How should I reconstitute a lyophilized PROTAC?
Answer:
Follow these steps for proper reconstitution:
-
Equilibration: Allow the vial of lyophilized PROTAC and the desired solvent (e.g., anhydrous DMSO) to equilibrate to room temperature before opening.
-
Centrifugation: Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Solvent Addition: Carefully add the calculated volume of solvent to achieve the desired concentration.
-
Dissolution: Gently agitate or vortex the vial until the powder is completely dissolved. This may take 15-30 minutes at room temperature.
-
Storage: Store the reconstituted stock solution as recommended in the table above.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Assessing PROTAC Stability in Solution
This protocol outlines a general method to quantify the amount of intact PROTAC over time in a given solution (e.g., buffer at different pH values, cell culture medium).
Materials:
-
This compound based PROTAC
-
HPLC-grade solvents (acetonitrile, methanol, water)
-
Formic acid
-
Incubator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the PROTAC in DMSO (e.g., 10 mM).
-
Dilute the stock solution to the desired final concentration (e.g., 1 µM) in the test solution (e.g., PBS pH 7.4, cell culture medium).
-
Incubate the samples at a specific temperature (e.g., 37°C).
-
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot of the sample.
-
Immediately quench any potential enzymatic activity by adding 3-4 volumes of cold acetonitrile containing an internal standard.
-
Vortex and centrifuge to precipitate proteins.
-
-
LC-MS/MS Analysis:
-
Transfer the supernatant to an autosampler vial.
-
Inject the sample onto an appropriate LC column (e.g., C18).
-
Use a gradient elution with mobile phases such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.
-
Set up the mass spectrometer to monitor the parent ion and a specific fragment ion of your PROTAC (Selected Reaction Monitoring - SRM).
-
-
Data Analysis:
-
Quantify the peak area of the PROTAC at each time point, normalized to the internal standard.
-
Plot the percentage of remaining PROTAC versus time to determine the stability profile and calculate the half-life (t½).
-
Protocol 2: Western Blot for Assessing Target Protein Degradation
This is a standard method to measure the reduction of a target protein in cells after PROTAC treatment.
Materials:
-
Cell line of interest
-
This compound based PROTAC
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (against target protein and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC (and a vehicle control) for the desired time.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with RIPA buffer.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts, add Laemmli buffer, and boil the samples.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST).
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control.
-
Visualizations
Caption: Workflow for LC-MS/MS based stability assessment of PROTACs.
Caption: Mechanism of PROTAC-mediated protein degradation.
References
Technical Support Center: Overcoming Resistance to Thalidomide-O-C3-NH2 Mediated Degradation
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thalidomide-O-C3-NH2 and related PROTACs. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments, with a focus on overcoming resistance to targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in a PROTAC?
This compound is a derivative of thalidomide that functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1][2] In the context of a Proteolysis Targeting Chimera (PROTAC), it serves as the E3 ligase-recruiting moiety. It is connected via a linker (in this case, a 3-carbon chain with an amine group for conjugation) to a ligand that specifically binds to a target protein of interest (POI). The resulting bifunctional PROTAC molecule brings the POI and the CRBN E3 ligase into close proximity, forming a ternary complex. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[3]
Q2: We are observing poor or no degradation of our target protein. What are the potential primary reasons?
Lack of degradation is a common issue and can stem from several factors. The most critical step is the formation of a stable and productive ternary complex (Target Protein - PROTAC - CRBN).[4] Key areas to investigate include:
-
Inefficient Ternary Complex Formation: The geometry and stability of this complex are paramount for efficient ubiquitination.
-
Suboptimal PROTAC Design: The linker length and composition are crucial. An inappropriate linker can lead to steric hindrance or an unproductive orientation of the target and E3 ligase.[5]
-
Low Cellular Permeability of the PROTAC: The molecule may not be reaching its intracellular target in sufficient concentrations.
-
Issues with the Ubiquitin-Proteasome System: The cellular machinery responsible for degradation may be compromised.
-
Resistance Mechanisms: The cells may have intrinsic or acquired resistance to the degradation process.
Q3: What is the "hook effect" and how can we confirm if it's affecting our experiment?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where, at very high concentrations, the degradation efficiency decreases. This occurs because the bifunctional PROTAC molecules can independently bind to the target protein and the E3 ligase, forming binary complexes that compete with the formation of the productive ternary complex. To confirm a hook effect, perform a wide dose-response experiment. If you observe a bell-shaped curve for target degradation, where degradation decreases at higher concentrations, the hook effect is likely present.
Troubleshooting Guides
Problem 1: No or Low Target Protein Degradation
| Possible Cause | Recommended Solution(s) |
| Inefficient Ternary Complex Formation | 1. Confirm CRBN Engagement: Use a NanoBRET™ Target Engagement Assay to verify that your PROTAC is binding to CRBN in cells. 2. Optimize Linker: Synthesize and test PROTACs with varying linker lengths and compositions. The optimal linker is target-dependent. 3. Assess Cooperativity: Use biophysical methods like Surface Plasmon Resonance (SPR) to measure the binding affinities of the binary and ternary complexes to determine if there is positive cooperativity. |
| Low Cell Permeability | 1. Perform Permeability Assays: Use assays like the chloroalkane penetration assay to quantify the intracellular concentration of your PROTAC. 2. Modify PROTAC Physicochemical Properties: If permeability is low, consider medicinal chemistry efforts to improve properties like solubility and reduce molecular weight. |
| CRBN Expression Levels | 1. Quantify CRBN Expression: Use Western blot or qPCR to determine the expression level of CRBN in your cell line. Low CRBN expression is a known resistance mechanism. 2. Overexpress CRBN: If CRBN levels are low, transiently or stably overexpress CRBN to see if degradation is rescued. |
| Target Protein Upregulation | 1. Monitor Target mRNA Levels: Use qPCR to check if the mRNA level of your target protein increases after PROTAC treatment, which would suggest a compensatory transcriptional upregulation. 2. Inhibit Protein Synthesis: Co-treat with a protein synthesis inhibitor like cycloheximide to see if this enhances degradation. |
Problem 2: Acquired Resistance After Initial Successful Degradation
| Possible Cause | Recommended Solution(s) |
| Mutations in CRBN or CRL4 Pathway Components | 1. Sequence CRBN and Key CRL4 Components: Sequence the coding regions of CRBN, CUL4A/B, and DDB1 in resistant cells to identify potential mutations that disrupt complex formation or function. 2. Test More Potent CRBN Ligands: Newer generation CRBN E3 ligase modulators (CELMoDs) may overcome some resistance mutations. |
| Downregulation of CRBN Expression | 1. Confirm CRBN Downregulation: Use Western blot and qPCR to compare CRBN protein and mRNA levels between sensitive and resistant cells. 2. Switch E3 Ligase: Synthesize a new PROTAC that utilizes a different E3 ligase, such as VHL, for which ligands are also well-established. |
| Upregulation of Drug Efflux Pumps | 1. Assess Efflux Pump Expression: Use qPCR or proteomics to check for upregulation of efflux pumps like MDR1 (ABCB1). 2. Co-administer Efflux Pump Inhibitors: Treat resistant cells with your PROTAC in combination with a known inhibitor of the upregulated efflux pump (e.g., verapamil for MDR1). |
| Increased Levels of Deubiquitinating Enzymes (DUBs) | 1. Profile DUB Expression: Use proteomics to identify any DUBs that are upregulated in resistant cells. 2. Inhibit DUB Activity: If a specific DUB is implicated, use a small molecule inhibitor for that DUB in combination with your PROTAC. |
Experimental Protocols
NanoBRET™ Ternary Complex Formation Assay (In-Cell)
This assay measures the PROTAC-induced proximity of the target protein and CRBN in living cells.
Methodology:
-
Cell Line and Plasmids: Use a cell line (e.g., HEK293T) co-transfected with two plasmids: one expressing the target protein fused to NanoLuc® luciferase (the BRET donor) and another expressing CRBN fused to HaloTag® (the BRET acceptor).
-
HaloTag® Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells to fluorescently label the HaloTag-CRBN fusion protein.
-
PROTAC Treatment: Add serial dilutions of your this compound-based PROTAC to the wells. Include a vehicle control (e.g., DMSO).
-
Luminescence Measurement: Add the NanoBRET® Nano-Glo® Substrate. Immediately measure the donor emission (at ~460 nm) and the acceptor emission (at >610 nm) using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.
In Vitro Ubiquitination Assay
This assay confirms that the ternary complex is functional and leads to the ubiquitination of the target protein.
Methodology:
-
Reaction Components: Combine the following purified components in a reaction buffer:
-
E1 activating enzyme (e.g., UBE1)
-
E2 conjugating enzyme (e.g., UBE2D3)
-
Recombinant CRL4^CRBN^ complex
-
Your target protein of interest (substrate)
-
Ubiquitin (often biotinylated for easier detection)
-
ATP
-
Your PROTAC or vehicle control (DMSO)
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours to allow for the ubiquitination cascade to occur.
-
Analysis by Western Blot: Stop the reaction and separate the proteins by SDS-PAGE. Transfer to a membrane and probe with an antibody against your target protein or with streptavidin-HRP if using biotinylated ubiquitin.
-
Interpretation: A ladder of higher molecular weight bands corresponding to your target protein indicates successful poly-ubiquitination.
Western Blot for Protein Degradation
This is the most common method to quantify the reduction in target protein levels.
Methodology:
-
Cell Treatment: Plate your cells and treat with a dose-range of your PROTAC for a specified time course (e.g., 4, 8, 16, 24 hours).
-
Cell Lysis: Harvest the cells and prepare whole-cell lysates.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Transfer: Separate equal amounts of protein lysate by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to your target protein.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Add a chemiluminescent substrate and image the blot. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle-treated control.
Data Presentation
Table 1: Hypothetical Degradation Efficiency (DC50) and Maximum Degradation (Dmax) for PROTACs with Different Linkers
| PROTAC | Linker Composition | Target Protein | DC50 (nM) | Dmax (%) |
| Compound A | Alkyl Chain (C3) | BRD4 | 15.2 | >90 |
| Compound B | PEG Linker (PEG3) | BRD4 | 45.8 | >85 |
| Compound C | Alkyl Chain (C5) | BRD4 | 5.1 | >95 |
Data is illustrative and will vary based on the specific target and cell line.
Table 2: Example NanoBRET™ Ternary Complex Formation Data
| PROTAC Concentration (nM) | NanoBRET™ Ratio (mBU) |
| 0 (Vehicle) | 50 |
| 1 | 150 |
| 10 | 450 |
| 100 | 800 |
| 1000 | 750 (Hook Effect) |
mBU = milliBRET units. Data is illustrative.
Mandatory Visualizations
Caption: Mechanism of action for a this compound based PROTAC.
Caption: A logical workflow for troubleshooting failed degradation experiments.
Caption: Key cellular pathways contributing to PROTAC resistance.
References
- 1. benchchem.com [benchchem.com]
- 2. biocompare.com [biocompare.com]
- 3. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 4. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Forced Degradation Studies for Thalidomide-O-C3-NH2 based PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Thalidomide-O-C3-NH2 based PROTACs.
Troubleshooting Guides
Problem: High Variability in Degradation Profiles
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inconsistent stress conditions | Ensure precise control over temperature, pH, and concentration of stress reagents (acid, base, oxidizing agent). Use calibrated equipment. | Reproducible degradation patterns across replicate experiments. |
| PROTAC instability in solution | Prepare fresh solutions of the PROTAC for each experiment. Assess the stability of the PROTAC in the chosen solvent system prior to initiating forced degradation. | Minimized degradation due to solvent effects, isolating the impact of the stressor. |
| Complex degradation pathways | Employ a high-resolution analytical technique like LC-MS/MS to identify and characterize multiple degradation products. | A clearer understanding of the degradation pathways and the formation of secondary and tertiary degradants. |
Problem: No Significant Degradation Observed
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient stress | Increase the concentration of the stressor, the duration of exposure, or the temperature, following a stepwise approach.[1] | Controlled degradation of the PROTAC molecule, typically aiming for 5-20% degradation to ensure key degradation products are generated without complete destruction of the molecule.[1] |
| High intrinsic stability of the PROTAC | Confirm the suitability of the chosen stress conditions for the thalidomide and linker moieties. Consider more aggressive, yet realistic, stress conditions. | Identification of the limits of the PROTAC's stability. |
| Analytical method not sensitive enough | Optimize the analytical method (e.g., LC-MS/MS) to detect low levels of degradation products.[2][3] | Detection and quantification of minor degradation products that may not have been previously observed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of degradation in a this compound based PROTAC under forced degradation conditions?
A1: Based on the known instability of thalidomide and its analogs, the primary degradation sites are the glutarimide and phthalimide rings within the thalidomide moiety. These rings are susceptible to hydrolysis under both acidic and basic conditions. The ether linkage in the O-C3 linker and the terminal amine could also be susceptible to specific stress conditions, although the thalidomide core is generally the most labile part.
Q2: Which analytical techniques are most suitable for analyzing the degradation products of these PROTACs?
A2: High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), particularly LC-MS/MS, is the most powerful and widely used technique. This is due to its ability to separate complex mixtures of the parent PROTAC and its degradation products, while also providing mass information for structural elucidation. UV detection can be used for quantification, but MS is crucial for identification.
Q3: What are the expected degradation products under hydrolytic (acidic and basic) conditions?
A3: Under hydrolytic conditions, the glutarimide and phthalimide rings of the thalidomide moiety are expected to open. This will result in the formation of various carboxylic acid-containing degradants. The specific products will depend on which amide bond is cleaved. It is unlikely that the core structure of the target-binding moiety would be affected unless it also contains hydrolyzable functional groups.
Q4: How does oxidation typically affect this compound based PROTACs?
A4: The thalidomide moiety can be hydroxylated under oxidative stress. The linker and the target-binding moiety may also be susceptible to oxidation depending on their chemical structures. Common oxidizing agents used in forced degradation studies include hydrogen peroxide.
Q5: What is the "hook effect" and how can I avoid it in my biological assays when assessing the functional impact of degradation?
A5: The "hook effect" refers to a phenomenon where an excess of a PROTAC can lead to the formation of binary complexes (PROTAC-target or PROTAC-E3 ligase) instead of the productive ternary complex (target-PROTAC-E3 ligase), resulting in reduced degradation of the target protein. While this is a biological phenomenon, understanding the concentration of the active, undegraded PROTAC is crucial. Forced degradation studies help in quantifying the amount of intact PROTAC remaining, allowing for more accurate dose-response assessments in cellular assays.
Data Presentation
Table 1: Summary of Forced Degradation Conditions and Potential Degradation Pathways
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Site(s) | Primary Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl, 60°C, 24h | Glutarimide and phthalimide rings of thalidomide | Ring-opened carboxylic acids |
| Basic Hydrolysis | 0.1 M NaOH, RT, 4h | Glutarimide and phthalimide rings of thalidomide | Ring-opened carboxylic acids |
| Oxidation | 3% H2O2, RT, 24h | Thalidomide aromatic ring, susceptible atoms in the linker and target ligand | Hydroxylated derivatives |
| Thermal | 80°C, 48h | Thermally labile bonds | Isomers, products of bond cleavage |
| Photolytic | UV light (254 nm), visible light, 1.2 million lux hours | Photosensitive functional groups | Photodegradants (e.g., rearranged products) |
Note: The conditions provided are examples and should be optimized for the specific PROTAC.
Table 2: Illustrative Quantitative Data from a Forced Degradation Study
| Stress Condition | % Parent PROTAC Remaining | % Major Degradant 1 | % Major Degradant 2 |
| Control (No Stress) | 99.8 | < 0.1 | < 0.1 |
| Acidic Hydrolysis | 85.2 | 8.9 (Ring-opened glutarimide) | 4.1 (Ring-opened phthalimide) |
| Basic Hydrolysis | 78.5 | 12.3 (Ring-opened glutarimide) | 7.5 (Ring-opened phthalimide) |
| Oxidation | 92.1 | 5.4 (Hydroxylated thalidomide) | Not Detected |
| Thermal | 95.6 | Not Detected | Not Detected |
| Photolytic | 98.2 | Not Detected | Not Detected |
Disclaimer: This table presents illustrative data based on the known lability of the thalidomide moiety. Actual results will vary depending on the specific PROTAC structure and experimental conditions.
Experimental Protocols
Protocol: Forced Degradation by Hydrolysis (Acidic and Basic)
-
Preparation of Stock Solution: Prepare a stock solution of the this compound based PROTAC in a suitable organic solvent (e.g., acetonitrile or DMSO) at a concentration of 1 mg/mL.
-
Acidic Degradation:
-
To a vial, add an aliquot of the PROTAC stock solution and dilute with 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Incubate the solution at 60°C for 24 hours.
-
At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase to an appropriate concentration for analysis.
-
-
Basic Degradation:
-
To a vial, add an aliquot of the PROTAC stock solution and dilute with 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Incubate the solution at room temperature for 4 hours.
-
At specified time points (e.g., 0, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with the mobile phase for analysis.
-
-
Analysis: Analyze the samples by a validated stability-indicating LC-MS/MS method.
Mandatory Visualizations
Caption: Workflow for forced degradation studies of PROTACs.
Caption: PROTAC-mediated protein degradation pathway.
References
Validation & Comparative
Validating CRBN Engagement of Thalidomide-O-C3-NH2: A Comparative Guide
For researchers and drug development professionals venturing into the realm of targeted protein degradation, validating the engagement of a PROTAC (Proteolysis Targeting Chimera) with its E3 ligase recruiter is a critical first step. This guide provides a comparative framework for assessing the Cereblon (CRBN) engagement of Thalidomide-O-C3-NH2, a common building block in PROTAC design. By presenting experimental data and detailed protocols, this document aims to equip scientists with the necessary tools to evaluate their molecules and make informed decisions in their drug discovery pipeline.
This compound is a synthetic E3 ligase ligand-linker conjugate that incorporates the thalidomide moiety, which binds to CRBN, and a C3 aliphatic linker with a terminal amine group, ready for conjugation to a target protein ligand.[1][2][3][4] The formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase is paramount for subsequent ubiquitination and proteasomal degradation of the target protein.
Comparative Analysis of CRBN Ligands
| Compound | Binding Affinity (Kd) to CRBN | Binding Affinity (IC50) to CRBN | Assay Method |
| Thalidomide | ~250 nM | ~2 µM | Competitive Titration, Competitive Binding Assay |
| Pomalidomide | ~157 nM | 1.2 - 3 µM | Competitive Titration, Competitive Binding Assay |
| Lenalidomide | ~178 - 640 nM | ~2 mM | Isothermal Titration Calorimetry, Competitive Binding Assay |
| Iberdomide | Higher affinity than pomalidomide | ~150 nM | Not specified |
Note: The binding affinities can vary depending on the specific assay conditions and the protein construct used (e.g., CRBN alone or in complex with DDB1). Iberdomide is a newer generation CRBN modulator with significantly higher binding affinity compared to lenalidomide and pomalidomide.
Evaluating Degradation Efficiency
The ultimate goal of a CRBN-recruiting PROTAC is the efficient degradation of the target protein. The following table presents key parameters used to evaluate degradation efficiency. While specific data for a PROTAC utilizing this compound is target-dependent, this table provides a framework for data presentation.
| PROTAC | Target Protein | DC50 (nM) | Dmax (%) | Cell Line |
| Hypothetical PROTAC-X | Target-Y | e.g., 10 | e.g., >90 | e.g., HEK293 |
| dBET1 (CRBN-based) | BRD4 | 1.8 | >95 | Not specified |
| MZ1 (VHL-based) | BRD4 | Not specified | Not specified | Not specified |
DC50 : The concentration of the PROTAC required to degrade 50% of the target protein. Dmax : The maximum percentage of protein degradation achieved.
Visualizing the Mechanism and Workflow
To conceptualize the underlying biological process and the experimental procedures, the following diagrams are provided.
Caption: Mechanism of action for a this compound-based PROTAC.
Caption: Experimental workflow for validating CRBN engagement and target degradation.
Detailed Experimental Protocols
Co-Immunoprecipitation (Co-IP) for CRBN Engagement
This protocol aims to confirm the interaction between the PROTAC and CRBN in a cellular context.
Materials:
-
Cells expressing the target protein and CRBN.
-
This compound-based PROTAC.
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitors).
-
Anti-CRBN antibody.
-
Protein A/G magnetic beads.
-
SDS-PAGE gels and Western blot reagents.
-
Antibody against the target protein or a tag.
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at the desired concentration and for the appropriate time. Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Harvest and lyse the cells in Co-IP lysis buffer on ice.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-CRBN antibody overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP wash buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with antibodies against CRBN and the target protein (or its tag) to detect the co-immunoprecipitated proteins.
-
NanoBRET™ Target Engagement Assay
This in-cell assay quantitatively measures the binding of the PROTAC to CRBN in live cells.
Materials:
-
HEK293 cells.
-
NanoLuc®-CRBN Fusion Vector.
-
NanoBRET™ Tracer for CRBN.
-
This compound-based PROTAC and control compounds.
-
Opti-MEM™ I Reduced Serum Medium.
-
NanoBRET™ Nano-Glo® Substrate.
-
Plate reader capable of measuring BRET signals.
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-CRBN fusion vector.
-
Cell Plating: Plate the transfected cells in a white-bottom 96-well plate.
-
Compound Treatment: Add serial dilutions of the PROTAC or control compounds to the cells.
-
Tracer Addition: Add the NanoBRET™ Tracer to all wells.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (Tracer) signals using a BRET-capable plate reader.
-
Data Analysis: Calculate the BRET ratio and plot it against the compound concentration to determine the IC50 value, which reflects the binding affinity of the PROTAC to CRBN in a cellular environment.
Western Blot for Target Protein Degradation
This is the standard method to quantify the extent of target protein degradation induced by the PROTAC.
Materials:
-
Cells expressing the target protein.
-
This compound-based PROTAC.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and Western blot reagents.
-
Primary antibody against the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment: Treat cells with a dose-response of the PROTAC for a fixed time point, or with a fixed concentration for a time-course.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein and the loading control.
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
By employing these comparative analyses and detailed experimental protocols, researchers can rigorously validate the CRBN engagement of their this compound-based PROTACs and build a solid foundation for the development of novel protein degraders.
References
Quantitative Proteomics in the Selectivity Assessment of Thalidomide-Based PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized targeted protein degradation, offering a powerful modality for eliminating disease-causing proteins. A key design feature of many PROTACs is the incorporation of a ligand that recruits an E3 ubiquitin ligase. Thalidomide and its analogs, which recruit the Cereblon (CRBN) E3 ligase, are frequently employed for this purpose. This guide provides a comprehensive comparison of the selectivity of thalidomide-based PROTACs, with a focus on structures utilizing a Thalidomide-O-C3-NH2 linker motif, against alternative PROTAC designs. The selectivity of these molecules is paramount to their therapeutic success, as off-target degradation can lead to unintended cellular consequences.[1] Mass spectrometry-based quantitative proteomics is the gold standard for an unbiased, proteome-wide assessment of PROTAC selectivity.[1]
Comparative Performance of BET-Targeting PROTACs
The efficacy and selectivity of a PROTAC are not solely dictated by its target-binding warhead but are also significantly influenced by the choice of E3 ligase ligand and the nature of the linker.[1] While specific quantitative proteomics data for a PROTAC utilizing the precise this compound linker is not extensively available in public literature, we can infer its likely performance by comparing data from well-characterized CRBN-based degraders with varying linkers and alternative E3 ligase recruiters, such as those for the von Hippel-Lindau (VHL) E3 ligase.
The following tables summarize representative data for PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a common target for cancer therapy.
Table 1: Comparative Degradation Potency of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 | [1] |
| MZ1 | VHL Ligand | BRD4 | HeLa | 29 | > 98 | |
| dBET1 | Thalidomide derivative (CRBN) | BRD4 | 22Rv1 | 4 | > 90 | [2] |
Note: DC50 represents the concentration of the PROTAC required to degrade 50% of the target protein, while Dmax is the maximal percentage of degradation.
This data highlights that both CRBN- and VHL-based PROTACs can achieve potent, nanomolar degradation of BRD4. The choice of E3 ligase recruiter can influence the degradation kinetics and cell-type-specific activity.
Table 2: Illustrative Proteomics Selectivity Data for a BRD4 Degrader
The true measure of selectivity comes from global proteomics analysis. This table illustrates a hypothetical but representative dataset for a BRD4-targeting PROTAC utilizing a thalidomide-based linker compared to a VHL-based counterpart, showcasing how selectivity data is typically presented.
| Protein | Thalidomide-based PROTAC (% Degradation) | VHL-based PROTAC (% Degradation) | Comments |
| BRD4 (On-target) | > 95% | > 95% | Potent on-target degradation by both |
| BRD2 (Family Member) | > 90% | > 90% | Expected degradation of closely related family members |
| BRD3 (Family Member) | > 90% | > 90% | Expected degradation of closely related family members |
| IKZF1 (Neosubstrate) | ~50-70% | < 5% | Known off-target of thalidomide-based PROTACs |
| IKZF3 (Neosubstrate) | ~50-70% | < 5% | Known off-target of thalidomide-based PROTACs |
| Other Kinases/Proteins | < 10% | < 10% | Generally high selectivity outside of target family and neosubstrates |
Note: The degradation percentages are illustrative and can vary based on the specific PROTAC, cell line, and experimental conditions.
A key takeaway is the potential for off-target degradation of "neosubstrates" such as the zinc finger transcription factors IKZF1 and IKZF3 by CRBN-recruiting PROTACs. This is an inherent activity of the thalidomide-like moiety. VHL-based PROTACs do not typically induce degradation of these proteins, offering a potential advantage in selectivity for certain applications.
Signaling Pathways and Experimental Workflows
To understand the biological context of PROTAC action, it is crucial to visualize the relevant signaling pathways and the experimental workflows used for their assessment.
The diagram above illustrates the fundamental mechanism by which a thalidomide-based PROTAC induces the degradation of a target protein. The PROTAC acts as a molecular bridge, bringing the target protein and the CRBN E3 ligase into close proximity to form a ternary complex. This proximity leads to the polyubiquitination of the target, marking it for destruction by the proteasome.
This workflow outlines the key steps in a quantitative proteomics experiment to assess PROTAC selectivity. It begins with cell treatment and protein extraction, followed by enzymatic digestion and peptide labeling. The labeled peptides are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the resulting data is processed to identify and quantify thousands of proteins, providing a global view of changes in the proteome upon PROTAC treatment.
This diagram depicts the distinct roles of the on-target protein BRD4 and the common off-target protein IKZF1. BRD4 is a key transcriptional co-activator involved in regulating genes like MYC, which are often implicated in cancer. IKZF1 is a crucial transcription factor for lymphoid development. The degradation of both proteins by a thalidomide-based PROTAC can have profound and distinct biological consequences.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable assessment of PROTAC selectivity.
Quantitative Western Blotting for Protein Degradation
This method is used to quantify the levels of a specific target protein following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density in multi-well plates and allow them to adhere overnight. Treat the cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations and separate equal amounts of protein by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody. To ensure equal loading, probe the membrane with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Data Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein signal to the housekeeping protein. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Global Proteomics Analysis by LC-MS/MS
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC and a vehicle control. It is advisable to use a concentration at or near the DC50 value for the target protein to assess selectivity at a pharmacologically relevant concentration.
-
Cell Lysis and Protein Extraction: Harvest and wash the cells with ice-cold PBS. Lyse the cells and extract proteins, ensuring thorough denaturation and reduction of disulfide bonds.
-
Protein Digestion: Digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (TMT): For quantitative analysis, label the peptides from each condition with tandem mass tags (TMT). This allows for multiplexing of different samples in a single mass spectrometry run, improving accuracy and throughput.
-
Peptide Fractionation: To increase proteome coverage, the labeled peptide mixture can be fractionated using high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide fractions by liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The mass spectrometer fragments the peptides, and the resulting spectra are used for identification and quantification.
-
Data Analysis: The acquired data is processed using specialized software to identify and quantify thousands of proteins. The relative abundance of each protein in the PROTAC-treated sample is compared to the vehicle control to identify on-target and off-target degradation events.
Conclusion
The selectivity of a PROTAC is a critical determinant of its therapeutic potential. While the target-binding warhead provides the primary basis for selectivity, the E3 ligase recruiter and linker play crucial roles in refining the degradation profile. Quantitative proteomics provides the most comprehensive and unbiased method for assessing this selectivity. For thalidomide-based PROTACs, such as those utilizing a this compound linker, it is essential to evaluate not only the on-target degradation potency but also the potential for off-target degradation of neosubstrates like IKZF1 and IKZF3. By employing rigorous experimental protocols and comparing the results to alternative PROTAC designs, researchers can gain a clear understanding of their compound's selectivity and make informed decisions for further development.
References
A Head-to-Head Comparison for PROTAC Design: Thalidomide-O-C3-NH2 vs. Lenalidomide
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to selecting the optimal Cereblon (CRBN) E3 ligase ligand for Proteolysis Targeting Chimera (PROTAC) development.
In the rapidly advancing field of targeted protein degradation, the strategic design of a PROTAC is paramount to its success. A critical decision in this process is the selection of the E3 ubiquitin ligase ligand. Among the most utilized E3 ligases is Cereblon (CRBN), recruited by derivatives of immunomodulatory drugs (IMiDs) such as thalidomide and lenalidomide. This guide provides an objective, data-driven comparison of two common CRBN-recruiting moieties for PROTAC synthesis: Thalidomide-O-C3-NH2 and lenalidomide-based linkers.
Mechanism of Action: Hijacking the CRL4-CRBN Complex
Both thalidomide and lenalidomide function by binding to the CRBN substrate receptor of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex (CRL4CRBN).[1][2] In a PROTAC, the thalidomide or lenalidomide moiety serves as the anchor to this complex. The other end of the PROTAC binds to the protein of interest (POI). This dual binding forms a ternary complex, bringing the POI in close proximity to the E3 ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2]
Figure 1: General mechanism of PROTAC-induced protein degradation.
Performance Comparison: Potency, Stability, and Off-Target Effects
The choice between a thalidomide or lenalidomide-based CRBN ligand can significantly impact a PROTAC's degradation efficiency (DC50 and Dmax), binding affinity, physicochemical properties, and off-target effects.[1]
Quantitative Performance Metrics
Lenalidomide is a more potent derivative of thalidomide, which is reflected in its higher binding affinity to CRBN. This enhanced affinity often translates to more potent PROTACs. While a direct head-to-head comparison of PROTACs with identical linkers and target binders is not always available in the literature, data from various studies consistently show that lenalidomide-based PROTACs can achieve higher potency.
| Parameter | Thalidomide | Lenalidomide |
| Binding Affinity to CRBN (Kd) | ~250 nM | ~178 nM |
| Relative Degradation Potency | Lower | Higher |
| Example BRD4 Degrader DC50 | 0.1-0.3 nM | pM range |
Physicochemical Properties and Stability
Lenalidomide-based PROTACs may offer advantages in terms of their physicochemical properties and stability. The absence of one of the phthalimide carbonyl groups in lenalidomide can lead to improved metabolic and chemical stability, which is a crucial factor for the overall in vivo performance of a PROTAC.
Neosubstrate Degradation: A Double-Edged Sword
An important consideration when using IMiDs in PROTACs is their intrinsic ability to act as "molecular glues," inducing the degradation of endogenous proteins known as neosubstrates. The primary neosubstrates for thalidomide and its derivatives are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). Lenalidomide is a more potent degrader of IKZF1 and IKZF3 and also degrades casein kinase 1α (CK1α). This can be a therapeutic advantage in hematological malignancies but may be an undesirable off-target effect in other contexts.
Experimental Protocols
Detailed methodologies are essential for the rigorous evaluation and comparison of PROTACs. Below are protocols for key experiments.
Synthesis of a Functionalized Thalidomide Derivative for PROTACs
While this compound is commercially available, a general strategy for synthesizing functionalized thalidomide derivatives involves starting with a substituted phthalic anhydride. This allows for the introduction of a chemical handle at a specific position on the phthalimide ring for linker attachment.
Figure 2: General workflow for synthesizing a thalidomide-linker conjugate.
Western Blotting for Protein Degradation
This is the most common method to quantify the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a predetermined time course.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Ternary Complex Formation Assays
Assessing the formation of the POI-PROTAC-E3 ligase ternary complex is crucial for understanding the mechanism of action.
-
Surface Plasmon Resonance (SPR):
-
Immobilization: Immobilize a purified, tagged E3 ligase (e.g., His-tagged CRBN) onto the sensor chip.
-
Binary Interaction: Inject the PROTAC over the immobilized E3 ligase to measure their binary binding affinity.
-
Ternary Complex Formation: Co-inject the PROTAC and the purified target protein over the immobilized E3 ligase. An increase in the response units (RU) compared to the injection of the PROTAC alone indicates the formation of the ternary complex.
-
-
Isothermal Titration Calorimetry (ITC):
-
Sample Preparation: Prepare purified protein (either target protein or E3 ligase) and the PROTAC in the same buffer to minimize heats of dilution.
-
ITC Experiment: Titrate the PROTAC into the protein solution in the sample cell of the calorimeter. The heat changes associated with binding are measured to determine the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
In-Cell Target Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitin-proteasome system.
-
Cell Treatment: Treat cells with the PROTAC in the presence and absence of a proteasome inhibitor (e.g., MG132) for a short period.
-
Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody.
-
Western Blotting: Perform SDS-PAGE and Western blotting as described above. Probe the membrane with an antibody against ubiquitin to detect the polyubiquitinated target protein, which will appear as a high-molecular-weight smear.
Conclusion and Recommendations
The choice between a thalidomide-based linker like this compound and a lenalidomide-based linker is a critical decision in PROTAC design.
-
Lenalidomide generally offers higher potency and potentially more favorable physicochemical and stability properties . This makes it an attractive choice for developing highly efficacious degraders.
-
Thalidomide , being less potent , may be advantageous when minimizing the off-target degradation of neosubstrates is a priority.
The selection should be guided by the specific therapeutic goals, the nature of the target protein, and the desired pharmacological profile of the final PROTAC molecule. The experimental protocols provided in this guide offer a framework for the rigorous evaluation and comparison of different PROTAC designs to identify the optimal candidate for further development.
References
A Comparative Guide to Ternary Complex Formation Assays for Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of key biophysical and cellular assays used to characterize the formation of ternary complexes induced by Proteolysis Targeting Chimeras (PROTACs) that utilize a thalidomide-based ligand, such as Thalidomide-O-C3-NH2, to recruit the E3 ubiquitin ligase Cereblon (CRBN). The formation of a stable ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase, is a critical step for effective target protein degradation.[1] This guide presents supporting experimental data from literature for thalidomide-based PROTACs, detailed experimental protocols, and visualizations to aid in the selection of the most appropriate assay for your research needs.
Quantitative Comparison of Assay Performance
The selection of an appropriate assay for monitoring ternary complex formation depends on various factors, including the specific research question, available instrumentation, and whether in-vitro or in-cell measurements are desired. Below is a summary of quantitative data from various assays for CRBN-recruiting PROTACs.
| Assay Type | PROTAC/Ligand | Target Protein | E3 Ligase | Key Quantitative Metric | Value | Reference |
| TR-FRET | Thalidomide | GST-BRD2(BD1) | His-CRBN(DDB1) | IC50 | 34.7 nM | [2] |
| TR-FRET | Lenalidomide | GST-BRD2(BD1) | His-CRBN(DDB1) | IC50 | 13.2 nM | [2] |
| HTRF | CC-885 | CK1α | CRBN | EC50 | 27 nM | [3] |
| AlphaLISA | dBET6 | GST-BRD4 | FLAG/His-CRBN Complex | Hook Point | ~100 nM | [4] |
| AlphaLISA | dBET1 | GST-BRD4 | FLAG/His-CRBN Complex | Hook Point | ~250 nM | |
| NanoBRET | Pomalidomide | ZFP91 | CRBN | BRET Signal | Positive | |
| HiBiT Assay | Thalidomide-Amide-C3-NH2 | HiBiT-FBXO22 | Endogenous CRBN | Degradation | Moderate |
Note: The "Hook Effect" is a common phenomenon in proximity-based assays where the signal decreases at high PROTAC concentrations due to the formation of binary complexes (PROTAC-target or PROTAC-CRBN) that prevent the formation of the ternary complex.
Visualizing the PROTAC Mechanism and Experimental Workflow
A clear understanding of the underlying biological pathway and the experimental procedures is crucial for the successful implementation and interpretation of ternary complex formation assays.
Figure 1: CRBN-mediated protein degradation pathway induced by a thalidomide-based PROTAC.
Figure 2: A generalized experimental workflow for proximity-based ternary complex formation assays.
Detailed Experimental Protocols
Below are detailed protocols for three widely used assays for characterizing ternary complex formation. These protocols are generalized and may require optimization for specific proteins and PROTACs.
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay)
AlphaLISA is a bead-based, no-wash immunoassay that measures the proximity of two molecules. In the context of PROTACs, one protein (e.g., the target protein) is captured on an AlphaLISA acceptor bead, and the other (e.g., the E3 ligase) is captured on a donor bead. Upon formation of the ternary complex, the beads are brought into close proximity, leading to a chemiluminescent signal.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN E3 ligase complex (e.g., FLAG- and His-tagged)
-
Thalidomide-based PROTAC
-
AlphaLISA anti-FLAG acceptor beads
-
AlphaLISA Glutathione donor beads
-
AlphaLISA assay buffer
-
384-well microplates (white)
-
Alpha-enabled microplate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in AlphaLISA assay buffer. Prepare working solutions of the tagged proteins and AlphaLISA beads according to the manufacturer's instructions.
-
Assay Assembly: In a 384-well plate, add the tagged target protein, the tagged CRBN complex, and the PROTAC at their optimized concentrations.
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow for ternary complex formation.
-
Bead Addition: Add the AlphaLISA acceptor beads and incubate for 60 minutes in the dark. Subsequently, add the AlphaLISA donor beads and incubate for another 60 minutes in the dark.
-
Signal Detection: Read the plate on an Alpha-enabled microplate reader.
-
Data Analysis: The AlphaLISA signal is proportional to the amount of ternary complex formed. Plot the signal against the PROTAC concentration to generate a dose-response curve.
NanoBRET™ (Bioluminescence Resonance Energy Transfer) Assay
NanoBRET™ is a live-cell assay that measures protein-protein interactions. The target protein is fused to a NanoLuc® luciferase (energy donor), and the E3 ligase (CRBN) is fused to a HaloTag® that is labeled with a fluorescent acceptor. Ternary complex formation brings the donor and acceptor into close proximity, resulting in energy transfer that can be measured as a BRET signal.
Materials:
-
HEK293 cells
-
Expression vectors for NanoLuc-target protein and HaloTag-CRBN
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Vivazine Substrate
-
White, 96-well assay plates
-
Luminescence plate reader capable of measuring donor and acceptor emission wavelengths
Protocol:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-target protein and HaloTag-CRBN expression vectors. Plate the transfected cells into a 96-well plate and incubate for 24 hours.
-
Ligand Labeling: Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate for at least 2 hours.
-
PROTAC Treatment: Treat the cells with a serial dilution of the thalidomide-based PROTAC.
-
Substrate Addition: Add the Nano-Glo® Vivazine Substrate.
-
Signal Detection: Measure the luminescence at the donor and acceptor emission wavelengths using a plate reader.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates the formation of the ternary complex.
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)
TR-FRET is a proximity-based assay that measures the energy transfer between a donor and an acceptor fluorophore. For PROTACs, the target protein and E3 ligase are labeled with a FRET pair (e.g., Terbium-cryptate as the donor and a fluorescent dye as the acceptor), often via tagged proteins and corresponding labeled antibodies.
Materials:
-
Purified, tagged target protein (e.g., GST-tagged)
-
Purified, tagged CRBN E3 ligase complex (e.g., His-tagged)
-
Terbium-labeled anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (acceptor)
-
Thalidomide-based PROTAC
-
TR-FRET assay buffer
-
Low-volume 384-well microplates (black)
-
TR-FRET compatible plate reader
Protocol:
-
Reagent Preparation: Prepare serial dilutions of the PROTAC in TR-FRET assay buffer. Prepare working solutions of the tagged proteins and labeled antibodies.
-
Assay Assembly: In a 384-well plate, add the tagged target protein, the tagged CRBN complex, the donor antibody, the acceptor antibody, and the PROTAC.
-
Incubation: Incubate the plate for 2-4 hours at room temperature, protected from light.
-
Signal Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.
-
Data Analysis: Calculate the TR-FRET ratio (acceptor signal / donor signal). A bell-shaped dose-response curve is typically observed, with the peak indicating the optimal concentration for ternary complex formation.
Concluding Remarks
The successful development of thalidomide-based PROTACs relies on the careful characterization of ternary complex formation. The choice of assay depends on the specific experimental goals. Biophysical assays like AlphaLISA and TR-FRET are well-suited for in-vitro screening and characterization of purified components, while live-cell assays such as NanoBRET™ provide crucial insights into the behavior of PROTACs in a more physiologically relevant environment. By employing a combination of these quantitative methods, researchers can gain a comprehensive understanding of the structure-activity relationships that govern PROTAC efficacy and accelerate the development of novel protein degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. Cereblon-mediated degradation of the amyloid precursor protein via the ubiquitin-proteasome pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evolution of Cereblon-Mediated Protein Degradation as a Therapeutic Modality - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SLAS2024 [slas2024.eventscribe.net]
Cellular target engagement assays for CRBN ligands like Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key cellular target engagement assays for ligands of Cereblon (CRBN), a critical E3 ubiquitin ligase component. Understanding the interaction of small molecules, such as the thalidomide derivative Thalidomide-O-C3-NH2, with CRBN in a cellular context is paramount for the development of novel therapeutics, including molecular glues and Proteolysis Targeting Chimeras (PROTACs). This document outlines the principles, quantitative comparisons, and detailed experimental protocols for several leading assay platforms.
Introduction to Cereblon and Target Engagement
Cereblon (CRBN) functions as a substrate receptor within the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex (CRL4-CRBN). Ligands such as thalidomide and its analogs bind to CRBN, modulating its substrate specificity and leading to the ubiquitination and subsequent proteasomal degradation of specific "neosubstrates" like Ikaros (IKZF1) and Aiolos (IKZF3). Verifying and quantifying the engagement of novel ligands with CRBN inside living cells is a crucial step in drug discovery to confirm target interaction and guide structure-activity relationship (SAR) studies.
CRBN Signaling Pathway
The binding of a ligand to CRBN initiates a cascade of cellular events. The following diagram illustrates the general mechanism of CRBN-mediated protein degradation.
Caption: Ligand binding to CRBN alters the substrate specificity of the CRL4-CRBN complex, leading to the ubiquitination and proteasomal degradation of neosubstrates.
Comparison of Cellular Target Engagement Assays
Several methodologies are available to measure the engagement of ligands with CRBN in a cellular environment. The choice of assay depends on factors such as the desired throughput, the need for a label-free approach, and the specific information required (e.g., binding affinity, cellular permeability).
| Assay | Principle | Throughput | Advantages | Disadvantages | Representative IC50 (Pomalidomide) |
| NanoBRET™ | Bioluminescence Resonance Energy Transfer (BRET) between NanoLuc-tagged CRBN and a fluorescent tracer. Ligand competition reduces the BRET signal.[1][2] | High | Live-cell assay, high sensitivity, quantitative, can assess intracellular compound availability.[1] | Requires genetic modification (NanoLuc fusion), relies on a specific tracer. | ~60 nM[3] |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled CRBN ligand (tracer) upon binding to CRBN. Unlabeled ligands compete with the tracer, reducing the polarization signal.[2] | High | Homogeneous assay, quantitative, widely used in HTS. | Typically performed with purified proteins (in vitro), but can be adapted for cell lysates. Requires a fluorescent tracer. | ~154 nM |
| Cellular Thermal Shift Assay (CETSA®) | Ligand binding stabilizes the target protein, increasing its melting temperature. The amount of soluble protein after heat treatment is quantified. | Low to Medium | Label-free, can be performed in intact cells and tissues, provides direct evidence of target engagement. | Lower throughput, requires specific antibodies for detection (e.g., Western blot), not all ligands induce a significant thermal shift. | Not typically reported as IC50, but as a thermal shift (ΔTm). |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. The amount of undigested protein is quantified. | Low | Label-free, does not require modification of the compound, can be used with cell lysates. | Lower throughput, less quantitative than other methods, requires optimization of protease conditions. | Not typically reported as IC50. |
| Competitive In-Cell ELISA | A competitive binding assay where the test ligand competes with a known CRBN-targeting PROTAC for binding to endogenous CRBN. The degradation of the PROTAC's target is measured by in-cell ELISA. | High | Utilizes endogenous protein, reflects cellular permeability and target engagement, high throughput. | Indirect measurement of binding, requires a well-characterized PROTAC and specific antibodies. | Not directly reported, but can rank compound potencies. |
Experimental Protocols & Visualizations
NanoBRET™ Target Engagement Assay
This assay measures the displacement of a fluorescent tracer from a NanoLuciferase (NanoLuc®)-CRBN fusion protein in live cells.
Experimental Workflow:
Caption: Workflow for the NanoBRET CRBN Target Engagement Assay.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture HEK293 cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding NanoLuc-CRBN and a plasmid for a DDB1 expression vector to ensure proper complex formation.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Preparation:
-
Harvest and resuspend the transfected cells in Opti-MEM.
-
Add the fluorescent CRBN tracer (e.g., BODIPY-lenalidomide) to the cell suspension at a final concentration of 250 nM.
-
Dispense the cell-tracer mixture into a 384-well white assay plate.
-
-
Compound Treatment:
-
Add serial dilutions of the test compound (e.g., this compound) or a control ligand (e.g., pomalidomide) to the wells.
-
Incubate the plate for 2 hours at 37°C in a CO2 incubator.
-
-
Signal Detection:
-
Add the Nano-Glo® Live Cell Substrate to all wells.
-
Measure the donor (NanoLuc) emission at 460 nm and the acceptor (tracer) emission at a longer wavelength (e.g., 618 nm) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Fluorescence Polarization (FP) Assay
This in vitro assay measures the competition of a test compound with a fluorescently labeled thalidomide tracer for binding to purified CRBN protein.
Experimental Workflow:
References
Optimizing PROTAC Efficacy: A Comparative Guide to Linker Length in Thalidomide-Based Degraders
For Researchers, Scientists, and Drug Development Professionals: A comprehensive analysis of how linker length in thalidomomide-based Proteolysis Targeting Chimeras (PROTACs) dictates degradation efficacy, supported by experimental data and detailed protocols.
The design of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of targeted protein degradation. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. A critical, yet often underestimated, component of a PROTAC is the linker, which connects the target protein-binding ligand to the E3 ligase-recruiting ligand. For PROTACs utilizing the widely-recruited Cereblon (CRBN) E3 ligase, thalidomide and its derivatives serve as a foundational anchor. This guide focuses on the impact of linker length on the efficacy of thalidomide-based PROTACs, with a specific interest in derivatives of a Thalidomide-O-C3-NH2 scaffold, providing a data-driven comparison to inform rational degrader design.
The linker is not merely a passive connector but an active participant in orienting the target protein and the E3 ligase to facilitate an efficient and productive ternary complex formation.[1] If the linker is too short, steric hindrance can prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase. Conversely, a linker that is too long may lead to the formation of unproductive ternary complexes where the necessary lysine residues on the target protein are not correctly positioned for ubiquitination.[1] The optimal linker length is therefore highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[2]
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the process, the following diagrams illustrate the PROTAC signaling pathway and a typical experimental workflow for evaluating linker efficacy.
References
Benchmarking Thalidomide-O-C3-NH2 Against Novel E3 Ligase Ligands: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted protein degradation (TPD) is rapidly evolving, with the Proteolysis Targeting Chimera (PROTAC) technology at its forefront. The choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and therapeutic window. For years, derivatives of thalidomide, which recruit the Cereblon (CRBN) E3 ligase, have been the workhorse of PROTAC design. This guide provides a comprehensive benchmark of the well-established CRBN ligand, Thalidomide-O-C3-NH2, against a new wave of ligands targeting novel E3 ligases, offering a glimpse into the future of TPD.
Introduction to E3 Ligase Ligands in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects them.[1] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the ubiquitination and subsequent proteasomal degradation of the target protein.[1] While over 600 E3 ligases are encoded in the human genome, the majority of PROTACs developed to date utilize ligands for either CRBN or the von Hippel-Lindau (VHL) E3 ligase.[2][3] This reliance on a limited set of E3 ligases presents challenges, including potential for resistance and cell-type specific limitations in expression.[2] Consequently, the discovery and characterization of novel E3 ligase ligands are of paramount importance to expand the scope and overcome the limitations of PROTAC technology.
This guide will focus on comparing the performance of this compound, a commonly used CRBN ligand linker conjugate, with representative novel ligands for VHL, Mouse double minute 2 homolog (MDM2), and Kelch-like ECH-associated protein 1 (KEAP1).
Performance Data Summary
The following tables summarize key performance metrics for this compound and representative novel E3 ligase ligands. It is important to note that the degradation data (DC50 and Dmax) are context-dependent and can vary based on the target protein, linker, and cell line used.
| E3 Ligase Ligand | E3 Ligase | Binding Affinity (Kd) to E3 Ligase | PROTAC Example | Target Protein | Cell Line | DC50 | Dmax | Citation |
| Thalidomide | CRBN | ~121.6 - 249.2 nM | Not specified | Not specified | Not specified | Not specified | Not specified | |
| Novel VHL Ligand | VHL | 29 nM | Compound 139 | BRD4 | PC3 | 3.3 nM | 97% | |
| Novel KEAP1 Ligand | KEAP1 | Not specified | PROTAC XIII | KEAP1 | HEK293T | 11 nM | Not specified | |
| Novel MDM2 Ligand | MDM2 | Not specified | WB214 | MDM2 & p53 | RS4;11 | IC50: 16.9 nM | Not specified |
Table 1: Comparative Performance of E3 Ligase Ligands. This table highlights the binding affinities of the ligands to their respective E3 ligases and the degradation potency of PROTACs constructed with these ligands.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in Graphviz DOT language.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-C3-NH2: A Procedural Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of potent compounds like Thalidomide-O-C3-NH2 are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this synthetic E3 ligase ligand-linker conjugate, which is utilized in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
Due to the absence of a specific, validated disposal protocol for this compound, a cautious approach based on the known hazards of its parent compound, thalidomide, and general best practices for the management of hazardous chemical waste is necessary. Researchers must handle this compound with extreme care, assuming it carries similar risks to thalidomide, including potential reproductive toxicity.[4][5] Adherence to institutional and local regulations for hazardous waste disposal is mandatory.
I. Essential Safety and Handling Protocols
Before handling this compound, it is imperative to consult the Safety Data Sheet (SDS) for thalidomide and similar derivatives as a proxy for specific handling and safety information.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against accidental exposure. This includes:
-
Gloves: Chemical-resistant gloves are required. Double-gloving is recommended.
-
Eye Protection: Safety goggles or glasses with side shields should be worn at all times.
-
Lab Coat: An impervious lab coat or gown is mandatory to protect from spills.
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a properly fitted respirator is necessary. All work with the solid compound should be performed in a certified chemical fume hood.
Spill Response: In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should leave the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with an appropriate solvent, such as alcohol, followed by a detergent wash and a final rinse with purified water. All cleanup materials must be disposed of as hazardous waste.
II. Waste Characterization and Segregation
Proper characterization of the waste stream is crucial for compliant disposal. All materials contaminated with this compound are to be considered hazardous waste.
Waste Segregation:
-
Solid Waste: Unused or expired compound, contaminated lab supplies (e.g., pipette tips, gloves, wipes, vials), and spill cleanup materials should be collected in a designated hazardous waste container.
-
Liquid Waste: If this compound has been used in a solution, collect the liquid waste in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated cytotoxic sharps container.
III. Waste Containment, Storage, and Disposal
Container Management:
-
The container must be compatible with the waste and clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and appropriate hazard symbols (e.g., toxic, reproductive hazard).
-
Keep the hazardous waste container securely sealed when not in use.
Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area.
-
Ensure the storage area is clearly marked and away from incompatible materials.
Documentation:
-
Maintain a log of the waste generated, including the quantity and date. This documentation is crucial for regulatory compliance.
Pickup and Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Alternatively, the waste may be returned to the manufacturer for proper disposal, ensuring it is properly labeled and securely packaged. Another option is to have a state-licensed medical waste contractor transport the waste for disposal by burial in a licensed hazardous or toxic waste landfill or by incineration.
IV. Hypothetical Chemical Degradation (For Informational Purposes Only)
While no specific chemical degradation protocol for this compound is readily available, a hypothetical approach for small-scale laboratory use, based on general principles of chemical degradation of organic molecules, could involve oxidation. This should only be performed by trained personnel after a thorough risk assessment and with approval from the institutional EHS office.
Objective: To degrade the thalidomide analog into less harmful components.
Methodology:
-
In a fume hood, dissolve the waste material in a suitable solvent.
-
Slowly add an oxidizing agent to the solution while stirring.
-
Monitor the reaction for completion (e.g., by TLC or LC-MS).
-
Once the reaction is complete, neutralize any remaining oxidizing agent.
-
Adjust the pH of the final solution to be within the acceptable range for aqueous waste disposal in your institution.
-
Dispose of the treated solution as per institutional guidelines for aqueous chemical waste.
Data Presentation
Since no specific quantitative data for this compound is available, the following table summarizes the key principles for its safe disposal based on guidelines for thalidomide and its analogs.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous, Cytotoxic, Potential Reproductive Toxin | ,, |
| Personal Protective Equipment | Chemical-resistant gloves, safety goggles, lab coat, respirator (for dust/aerosols) | , |
| Waste Segregation | Separate solid, liquid, and sharps waste streams | , |
| Waste Container Labeling | "Hazardous Waste," Chemical Name, Hazard Symbols | , |
| Waste Storage | Secure, designated, well-ventilated area | , |
| Final Disposal Method | Institutional EHS pickup, licensed hazardous waste contractor, or manufacturer return | ,, |
Mandatory Visualization
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling Thalidomide-O-C3-NH2
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial procedural guidance for the safe handling and disposal of Thalidomide-O-C3-NH2. Given the potent nature of thalidomide and its derivatives, adherence to these protocols is vital to ensure personnel safety and prevent environmental contamination. Thalidomide is a known teratogen and its derivatives should be handled with extreme caution.[1][2]
Hazard Identification and Classification
While a comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, the known hazards of the parent compound, thalidomide, and available data for the specific derivative provide a strong basis for risk assessment.
| Hazard Classification | Description | Source |
| Acute Toxicity (Oral) | Harmful if swallowed. | [3] |
| Skin Corrosion/Irritation | Causes skin irritation. | [3] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. | [3] |
| Specific Target Organ Toxicity | May cause respiratory irritation. | |
| Reproductive Toxicity | May damage fertility or the unborn child (presumed based on parent compound). |
Personal Protective Equipment (PPE)
A multi-layered PPE approach is mandatory to minimize exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all handling procedures, especially when generating aerosols or dust. A full-facepiece PAPR can offer a high Assigned Protection Factor (APF). |
| Reusable Half or Full-Facepiece Respirator | Use with P100/FFP3 particulate filters. A proper fit test is mandatory. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair must be changed immediately upon contamination. |
| Body Protection | Disposable Coveralls | Use coveralls made of materials such as Tyvek® or microporous film to protect against chemical splashes and dust. |
| Dedicated Lab Coat | A disposable or professionally laundered lab coat should be worn over personal clothing. | |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles providing a complete seal around the eyes are required. A face shield should be worn over goggles for additional protection. |
| Foot Protection | Shoe Covers | Disposable shoe covers must be worn in the designated handling area. |
Operational Plan: Step-by-Step Handling Protocol
A systematic approach is essential for safely handling potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Obtain Special Instructions: Before any work begins, obtain and review all available safety information and establish a clear experimental protocol.
-
Designated Area: All handling of this compound must be conducted in a designated area, such as a chemical fume hood, a ventilated laminar-flow enclosure, or a glovebox.
-
Decontamination Solution: Ensure a validated decontamination solution is readily available in the work area.
-
Spill Kit: A spill kit specifically for potent chemical compounds must be accessible.
2. Handling the Compound:
-
Work under Containment: All weighing, reconstitution, and aliquoting should be performed within a certified chemical fume hood or glovebox to minimize the risk of aerosol generation.
-
Avoid Dust Formation: Handle the solid compound carefully to avoid creating dust.
-
Keep Containers Closed: Keep all containers with the compound tightly sealed when not in use.
3. Post-Handling and Decontamination:
-
Decontaminate Surfaces: Thoroughly decontaminate all surfaces and equipment used during the handling process with an appropriate cleaning agent.
-
PPE Doffing: Remove PPE in a designated area, taking care to avoid self-contamination. Dispose of single-use PPE as hazardous waste.
-
Hand Washing: Wash hands and face thoroughly after working with the substance and before leaving the work area.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Dedicated Waste Container: Use a clearly labeled, sealed container for all solid and liquid waste contaminated with this compound.
-
Labeling: The container must be labeled as "Hazardous Waste" and include the chemical name.
-
No Mixing: Do not mix this waste stream with other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) office.
2. Storage and Disposal:
-
Secure Storage: Store the sealed waste container in a designated and secure satellite accumulation area.
-
EHS Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste. All disposal must comply with local, state, and federal regulations.
Experimental Workflow and Safety Protocol
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
